molecular formula C13H15NO5 B554417 N-Cbz-hydroxy-L-proline

N-Cbz-hydroxy-L-proline

Cat. No.: B554417
M. Wt: 265.26 g/mol
InChI Key: WWVCWLBEARZMAH-QWRGUYRKSA-N
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Description

N-Cbz-hydroxy-L-proline, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVCWLBEARZMAH-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Cbz-hydroxy-L-proline: Core Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-hydroxy-L-proline, also known as (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, is a protected amino acid derivative widely utilized in peptide synthesis and as a building block in the development of novel therapeutics. The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom prevents unwanted side reactions during peptide coupling, while the hydroxyl group on the proline ring offers a site for further functionalization. This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and key experimental protocols related to this compound.

Core Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is sparingly soluble in water but soluble in organic solvents such as dichloromethane (B109758) and ethyl acetate.[2]

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₃H₁₅NO₅[3]
Molecular Weight 265.26 g/mol [3][4]
Appearance White to off-white crystalline solid/powder or viscous oil[1][2][5]
Melting Point 104-107 °C[2]
Optical Rotation [α]20/D -51.2° to -54° (c=1-2 in Ethanol)[2][3]
Predicted pKa 3.78 ± 0.40[2]
Solubility Sparingly soluble in water; Soluble in Dichloromethane, Ethyl Acetate[1][2]
Computed Properties
PropertyValueReference
ACD/LogP -0.10[1]
Topological Polar Surface Area (TPSA) 87.1 Ų[4]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 6[1]
Freely Rotating Bonds 5[1]

Molecular Structure

The molecular structure of this compound is characterized by a pyrrolidine (B122466) ring, a carboxylic acid group, a hydroxyl group at the 4-position, and a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of L-hydroxyproline with benzyl (B1604629) chloroformate under basic conditions.[5]

Materials:

  • L-hydroxyproline

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl), 12 M

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve L-hydroxyproline and sodium bicarbonate in water in a suitable reaction vessel.

  • Slowly add a solution of benzyl chloroformate in dioxane to the aqueous solution while stirring.

  • Allow the reaction mixture to stir overnight at room temperature.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Acidify the mixture to pH 2 by the dropwise addition of 12 M hydrochloric acid.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases and wash them three times with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain this compound as a colorless viscous oil. The product can often be used in the next step without further purification.[5]

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is typically incorporated as the final N-terminal residue in a peptide synthesized using Fmoc/tBu solid-phase peptide synthesis (SPPS). The Cbz group is stable to the piperidine (B6355638) treatment used for Fmoc deprotection and the trifluoroacetic acid (TFA) cocktail used for cleavage and side-chain deprotection.

Workflow for SPPS incorporating this compound:

SPPS_Workflow Resin Start with Fmoc-protected amino acid on solid support Fmoc_Deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Couple next Fmoc-amino acid (e.g., HBTU/HOBt/DIEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Deprotection-Washing-Coupling Cycles Washing2->Repeat For internal residues Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Washing3 Washing (DMF) Final_Deprotection->Washing3 Cbz_Coupling Couple this compound Washing3->Cbz_Coupling Washing4 Washing (DMF, DCM) Cbz_Coupling->Washing4 Cleavage Cleavage and side-chain deprotection (e.g., TFA cocktail) Washing4->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: SPPS workflow for N-terminal Cbz protection.

Detailed Protocol for Coupling this compound:

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Following the final Fmoc deprotection of the peptide-resin, wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading), HBTU (e.g., 1.95 equivalents), and HOBt (e.g., 2 equivalents) in DMF.

  • Add DIEA (e.g., 3-4 equivalents) to the activation mixture and agitate for a few minutes.

  • Add the activated this compound solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Monitor the coupling reaction for completeness using a qualitative test such as the Kaiser test (will be negative for the secondary amine of proline).

  • Once the coupling is complete, wash the resin thoroughly with DMF, followed by DCM.

  • Dry the resin under vacuum.

  • The peptide is now ready for cleavage from the resin and simultaneous side-chain deprotection using a standard TFA cleavage cocktail.

Conclusion

This compound is a valuable reagent for peptide chemists and drug discovery scientists. Its well-defined properties and versatile reactivity make it a reliable building block for the synthesis of complex peptides and peptidomimetics. The protocols outlined in this guide provide a solid foundation for the successful synthesis and incorporation of this important amino acid derivative.

References

An In-depth Technical Guide to the Discovery and Synthesis of N-Cbz-hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Carbobenzoxy-hydroxy-L-proline (N-Cbz-hydroxy-L-proline), a crucial building block in peptide synthesis and a known inhibitor of prolidase. This document details its historical discovery, synthesis methodologies, and its role in biochemical research, presenting quantitative data, experimental protocols, and visual representations of key processes.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work in peptide synthesis. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement, enabling the controlled, stepwise synthesis of peptides for the first time. This reversible protecting group for the α-amino group of amino acids laid the foundation for modern peptide chemistry.

While a specific date for the first synthesis of this compound is not prominently documented, its development was a natural progression from the establishment of Cbz as a reliable protecting group. Hydroxyproline (B1673980), a key component of collagen, was and remains an important target for incorporation into synthetic peptides to study protein structure and function. The application of the Cbz group to hydroxy-L-proline provided a stable, protected derivative essential for its use in solution-phase peptide synthesis. Its use as a competitive inhibitor of porcine kidney prolidase was identified later, expanding its application beyond a simple building block to a tool for studying enzyme function.[1]

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. The chemical approach is the most common and is based on the Schotten-Baumann reaction.

Chemical Synthesis

The standard chemical synthesis involves the reaction of L-hydroxyproline with benzyl (B1604629) chloroformate in the presence of a base to neutralize the liberated hydrochloric acid.

Experimental Protocol: Chemical Synthesis of this compound [1]

  • Materials:

    • L-hydroxyproline

    • Sodium bicarbonate (NaHCO₃)

    • Benzyl chloroformate (Cbz-Cl)

    • Dioxane

    • Water

    • Hydrochloric acid (HCl), 12 M

    • Ethyl acetate (B1210297)

    • Saturated brine solution

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Dissolve L-hydroxyproline (e.g., 78.7 g, 600 mmol) and sodium bicarbonate (e.g., 126 g, 1.5 mol) in water (e.g., 900 mL) in a suitable reaction vessel.

    • Prepare a solution of benzyl chloroformate (e.g., 89.6 mL, 630 mmol) in dioxane (e.g., 90 mL).

    • Slowly add the benzyl chloroformate solution to the L-hydroxyproline solution while stirring at room temperature.

    • Stir the reaction mixture overnight at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

    • Acidify the mixture to a pH of 2 with 12 M hydrochloric acid.

    • Extract the aqueous phase with ethyl acetate (e.g., 3 x 500 mL).

    • Combine the organic phases and wash with saturated brine (e.g., 3 x 200 mL).

    • Dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield this compound as a colorless, viscous oil. The yield is typically quantitative.[1]

Logical Workflow for Chemical Synthesis:

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product L-hydroxyproline L-hydroxyproline Reaction_mixture Reaction Mixture (Stirred overnight at RT) L-hydroxyproline->Reaction_mixture Sodium_bicarbonate Sodium_bicarbonate Sodium_bicarbonate->Reaction_mixture Benzyl_chloroformate Benzyl_chloroformate Benzyl_chloroformate->Reaction_mixture Dioxane Dioxane Dioxane->Reaction_mixture Water Water Water->Reaction_mixture Acidification Acidification to pH 2 (0 °C, 12 M HCl) Reaction_mixture->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Concentration in vacuo Drying->Concentration Final_Product This compound (Viscous Oil) Concentration->Final_Product

Workflow for the chemical synthesis of this compound.
Enzymatic Synthesis

An alternative, biocatalytic method for the synthesis of N-Cbz-5-hydroxy-L-proline has been developed. This method utilizes enzymes to convert N-α-benzyloxycarbonyl (Cbz)-L-ornithine into the desired product.[2]

Experimental Protocol: Enzymatic Synthesis of N-Cbz-5-hydroxy-L-proline [2]

  • Enzymes and Substrates:

    • Recombinant Escherichia coli expressing lysine-ε-aminotransferase or recombinant Pichia pastoris expressing L-ornithine oxidase.

    • N-α-benzyloxycarbonyl (Cbz)-L-ornithine.

  • Procedure:

    • Incubate N-α-benzyloxycarbonyl (Cbz)-L-ornithine with either of the recombinant microorganisms.

    • The enzyme (lysine-ε-aminotransferase or L-ornithine oxidase) catalyzes the conversion of the substrate to N-Cbz-5-hydroxy-L-proline.

    • The product is then isolated and purified from the reaction mixture.

This enzymatic approach is particularly noteworthy as it forms part of a pathway for the synthesis of saxagliptin, a dipeptidyl peptidase IV (DPP4) inhibitor.[2]

Quantitative Data and Characterization

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₃H₁₅NO₅--INVALID-LINK--
Molecular Weight 265.26 g/mol --INVALID-LINK--
Appearance White to off-white solid or viscous oil--INVALID-LINK--
Purity (HPLC) ≥97% to 99.93%--INVALID-LINK--, --INVALID-LINK--
Optical Rotation [α] -51.2° (c=1.00g/100ml in EtOH)--INVALID-LINK--
Storage Temperature 4°C--INVALID-LINK--

Table 2: Spectroscopic Data

Spectroscopic MethodDataReference
¹H NMR Consistent with structure--INVALID-LINK--
HPLC Purity analysis--INVALID-LINK--
Mass Spectrometry Not explicitly found for this compound, but techniques for hydroxyproline exist.

Application in Prolidase Inhibition and Signaling Pathways

This compound acts as a competitive inhibitor of prolidase, an enzyme that cleaves dipeptides with a C-terminal proline or hydroxyproline.[1] Inhibition of prolidase can have significant downstream effects on cellular signaling pathways, particularly those related to cell growth and proliferation.

Prolidase activity is linked to the regulation of several key signaling pathways, including the PI3K/Akt/mTOR and ERK1/2 pathways.[3][4] By inhibiting prolidase, this compound can indirectly modulate these pathways. For instance, inhibitors of prolidase have been shown to decrease the expression of the TGF-β1 receptor, leading to the downregulation of downstream kinases like Akt and mTOR.[3][5]

Signaling Pathway of Prolidase Inhibition:

cluster_inhibition Inhibition cluster_downstream Downstream Effects N_Cbz_Hyp This compound Prolidase Prolidase N_Cbz_Hyp->Prolidase Inhibits TGF_beta_R TGF-β1 Receptor Expression Prolidase->TGF_beta_R Regulates PI3K PI3K TGF_beta_R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Inhibition of prolidase by this compound and its downstream effects.

Conclusion

This compound remains a cornerstone in the field of peptide chemistry, serving as a vital protected amino acid for the synthesis of complex peptides. Its well-established chemical synthesis provides a reliable and high-yielding route for its production, while emerging enzymatic methods offer greener alternatives. Furthermore, its role as a prolidase inhibitor opens avenues for its use in studying cellular signaling and as a potential therapeutic agent. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

An In-depth Technical Guide to N-Cbz-hydroxy-L-proline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-hydroxy-L-proline (N-Cbz-hydroxy-L-proline) is a derivative of the non-essential amino acid hydroxy-L-proline, a key component of collagen. The introduction of the carbobenzyloxy (Cbz or Z) protecting group on the nitrogen atom makes it a valuable chiral building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceuticals.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies for its synthesis and analysis, and a discussion of its applications in research and drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid or viscous oil at room temperature.[1][2][3] It is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane (B109758) and ethyl acetate.[1][2]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for this compound.

Identifier Value Reference
IUPAC Name (2S,4R)-1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid[1]
Synonyms Z-Hyp-OH, Z-L-4-Hydroxyproline, N-Carbobenzoxy-trans-4-hydroxy-L-proline[2]
CAS Number 13504-85-3[2]
Molecular Formula C13H15NO5[2]
Molecular Weight 265.26 g/mol [2][4]
Property Value Reference
Appearance White to off-white crystalline powder/viscous oil[1][2][3]
Melting Point 104-107 °C[2]
Boiling Point (Predicted) 486.9 ± 45.0 °C[2]
Density (Predicted) 1.416 ± 0.06 g/cm³[2]
Solubility Sparingly soluble in water; Soluble in Dichloromethane, Ethyl Acetate, DMSO[1][2][4]
Optical Activity [α]20/D -54 ± 1°, c = 2% in ethanol[2]
pKa (Predicted) 3.78 ± 0.40[2]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of trans-4-hydroxy-L-proline with benzyl (B1604629) chloroformate under alkaline conditions.[1]

Materials:

  • trans-4-Hydroxy-L-proline

  • Sodium bicarbonate (NaHCO3)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • 12 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Dissolve L-hydroxyproline and sodium bicarbonate in water.

  • Slowly add a solution of benzyl chloroformate in dioxane to the aqueous solution while stirring.

  • Allow the reaction mixture to stir overnight at room temperature.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Acidify the mixture to a pH of 2 with 12 M hydrochloric acid.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases and wash them three times with a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound as a colorless viscous oil. The product can often be used in subsequent reactions without further purification.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product L-Hydroxyproline L-Hydroxyproline Reaction_Mixture Reaction in Dioxane/Water L-Hydroxyproline->Reaction_Mixture Benzyl_Chloroformate Benzyl_Chloroformate Benzyl_Chloroformate->Reaction_Mixture Sodium_Bicarbonate Sodium_Bicarbonate Sodium_Bicarbonate->Reaction_Mixture Acidification Acidification (HCl) Reaction_Mixture->Acidification Stir overnight Extraction Extraction (Ethyl Acetate) Acidification->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Final_Product This compound Concentration->Final_Product

Synthesis workflow for this compound.

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

While specific HPLC methods for this compound are not extensively detailed in the literature, a general approach for the analysis of hydroxyproline (B1673980) derivatives can be adapted. A reverse-phase HPLC method is typically suitable.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

General Procedure:

  • Mobile Phase Preparation: A common mobile phase consists of a buffered aqueous solution and an organic modifier like acetonitrile. The exact composition may require optimization.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system. Monitor the elution at a suitable wavelength (e.g., 254 nm) for the Cbz group.

  • Quantification: Use a standard curve prepared from known concentrations of this compound for accurate quantification.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

General Procedure:

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquisition: Acquire 1H and 13C NMR spectra.

  • Analysis: The 1H NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl group, the protons of the pyrrolidine (B122466) ring, and the hydroxyl proton. The 13C NMR spectrum will confirm the presence of all 13 carbon atoms in their respective chemical environments.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in several synthetic applications.

Peptide Synthesis

The primary application of this compound is in peptide synthesis. The Cbz group effectively protects the secondary amine of the proline ring, preventing unwanted side reactions during peptide coupling. The hydroxyl group can be further modified or left unprotected, depending on the synthetic strategy.

Peptide_Synthesis_Application NCbzHyp This compound Coupling Peptide Coupling Reaction NCbzHyp->Coupling PeptideChain Growing Peptide Chain PeptideChain->Coupling Deprotection Cbz Deprotection Coupling->Deprotection FinalPeptide Final Peptide with Hydroxyproline Residue Deprotection->FinalPeptide

Role of this compound in peptide synthesis.

Chiral Building Block

The defined stereochemistry of this compound makes it an excellent chiral synthon for the synthesis of complex molecules with specific stereoisomerism, which is critical in drug development.

Enzyme Inhibition Studies

This compound has been reported to be a competitive inhibitor of porcine kidney prolidase.[3] This suggests its potential as a lead compound for designing more potent and selective enzyme inhibitors.

Biological Significance and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature implicating this compound itself in specific biological signaling pathways. However, the parent molecule, hydroxyproline, is a major component of collagen and its metabolism is linked to various cellular processes. The formation of hydroxyproline residues in proteins like hypoxia-inducible factor (HIF) plays a role in cellular signaling.[5] The metabolism of hydroxyproline can also influence cellular redox status through the generation of reactive oxygen species (ROS).[6] Further research is needed to determine if and how the N-Cbz derivative might interact with or modulate these pathways.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It should be stored in a cool, dry place, sealed from moisture.[2]

Conclusion

This compound is a versatile and valuable compound for researchers in organic chemistry and drug development. Its well-defined physical and chemical properties, coupled with its utility as a protected amino acid and chiral building block, ensure its continued importance in the synthesis of peptides and other complex organic molecules. While its direct role in biological signaling remains an area for future investigation, its foundational role in the synthesis of biologically active compounds is firmly established.

References

An In-depth Technical Guide to N-Cbz-hydroxy-L-proline (CAS 13504-85-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-hydroxy-L-proline, with the CAS number 13504-85-3, is a chemically modified derivative of the naturally occurring amino acid hydroxy-L-proline.[1][2] The introduction of a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom makes it a valuable intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of pharmaceutical compounds.[1][2] Its rigid, chiral pyrrolidine (B122466) ring structure provides a unique scaffold for designing molecules with specific conformational constraints. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and its role as a modulator of biological pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid or viscous oil that is sparingly soluble in water but soluble in organic solvents like dichloromethane (B109758) and ethyl acetate.[1] Key quantitative data for this compound are summarized in the tables below.

General and Physical Properties
PropertyValueReference
CAS Number 13504-85-3[1][3]
Molecular Formula C₁₃H₁₅NO₅[1][3]
Molecular Weight 265.26 g/mol [1][3]
Appearance White to off-white powder/viscous oil[1][2]
Melting Point 104-107 °C[1]
Boiling Point 486.9±45.0 °C (Predicted)[1]
Density 1.416±0.06 g/cm³ (Predicted)[1]
Optical Activity [α]²⁰/D −54±1°, c = 2% in ethanol[1]
Solubility Sparingly soluble in water; Soluble in Dichloromethane, Ethyl Acetate[1]
Spectroscopic Data

¹H NMR (500 MHz, D₂O, pH 7.0) of trans-4-hydroxy-L-proline

Chemical Shift (ppm)MultiplicityAssignment
4.34tH-2
4.66mH-4
2.42mH-3
2.14mH-3'
3.47ddH-5
3.35ddH-5'

¹³C NMR (125 MHz, D₂O, pH 7.0) of trans-4-hydroxy-L-proline

Chemical Shift (ppm)Assignment
177.08C-1 (COOH)
62.53C-2
40.16C-3
72.79C-4
55.67C-5

Characteristic IR Absorptions of trans-4-hydroxy-L-proline (KBr Pellet)

Wavenumber (cm⁻¹)Functional Group
~3400O-H stretch
~3000-2800C-H stretch
~1630C=O stretch (carboxyl)
~1400O-H bend

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of this compound involves the reaction of L-hydroxyproline with benzyl (B1604629) chloroformate in an alkaline aqueous solution.[1]

Materials:

  • L-hydroxyproline

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • 12 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve L-hydroxyproline and sodium bicarbonate in water.

  • Slowly add a solution of benzyl chloroformate in dioxane to the aqueous solution while stirring.

  • Continue stirring the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Acidify the mixture to a pH of 2 using 12 M hydrochloric acid.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases and wash them three times with a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain this compound as a colorless viscous oil. The product is often of sufficient purity for use in subsequent reactions without further purification.[1]

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product Hydroxyproline (B1673980) L-Hydroxyproline Reaction Stir overnight at RT Hydroxyproline->Reaction CbzCl Benzyl Chloroformate CbzCl->Reaction Base Sodium Bicarbonate Base->Reaction Solvents Water & Dioxane Solvents->Reaction Acidification Acidify with HCl Reaction->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Product This compound Concentration->Product

A flowchart illustrating the synthesis of this compound.
Prolidase Inhibition Assay

This compound is a known competitive inhibitor of prolidase, an enzyme that cleaves dipeptides with a C-terminal proline or hydroxyproline.[1][4] The following is a general protocol for assaying prolidase activity, which can be adapted to determine the inhibitory effect of this compound.

Materials:

  • Cell or tissue lysate containing prolidase

  • Glycyl-L-proline (Gly-Pro) as the substrate

  • This compound as the inhibitor

  • Tris-HCl buffer

  • Manganese chloride (MnCl₂)

  • Trichloroacetic acid (TCA)

  • Reagents for proline quantification (e.g., Chinard's reagent for colorimetric assay)

Procedure:

  • Enzyme Activation: Pre-incubate the cell or tissue lysate with MnCl₂ in Tris-HCl buffer to activate the prolidase.

  • Inhibition: Add varying concentrations of this compound to the activated enzyme mixture and incubate for a specific period.

  • Enzymatic Reaction: Initiate the reaction by adding the substrate, Gly-Pro.

  • Reaction Termination: Stop the reaction by adding TCA.

  • Proline Quantification: Centrifuge to pellet the precipitated proteins. The amount of proline released in the supernatant is quantified using a suitable method, such as the colorimetric assay with Chinard's reagent, which measures the absorbance at a specific wavelength.

  • Data Analysis: Determine the percentage of inhibition at each concentration of this compound and calculate the IC₅₀ value.

Applications in Research and Drug Development

Peptide Synthesis

The primary application of this compound is in solid-phase and solution-phase peptide synthesis.[1][2] The Cbz group protects the secondary amine of the proline ring from participating in unwanted side reactions during peptide bond formation. The hydroxyl group can be either left unprotected or protected with another orthogonal protecting group, allowing for further modifications. This makes this compound a versatile building block for introducing conformational rigidity and functionalization into synthetic peptides.

Prolidase Inhibition and Biological Implications

This compound and its non-hydroxylated analog, N-Cbz-L-proline, are effective inhibitors of prolidase.[4] Prolidase is crucial for the final steps of collagen degradation, recycling proline for new collagen synthesis.[5] Inhibition of prolidase can have significant biological consequences.

Signaling Pathway Involvement

Prolidase activity is linked to several key signaling pathways. The products of prolidase, proline and hydroxyproline, have been shown to regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α) and influence the Transforming Growth Factor-β (TGF-β) signaling pathway. By inhibiting prolidase, this compound can indirectly modulate these pathways.

TGF-β Signaling: Prolidase inhibitors have been shown to decrease the expression of the TGF-β1 receptor. This, in turn, can downregulate downstream signaling through the Akt/mTOR pathway, which is involved in cell proliferation and growth.

HIF-1α Signaling: Proline and hydroxyproline can inhibit the degradation of HIF-1α, a key transcription factor in the cellular response to hypoxia. By reducing the intracellular pool of these amino acids, prolidase inhibition by this compound could potentially lead to decreased HIF-1α stability.

Simplified Signaling Pathway of Prolidase and its Inhibition

Signaling_Pathway cluster_collagen Collagen Metabolism cluster_prolidase Prolidase Action cluster_inhibitor Inhibition cluster_products Products cluster_downstream Downstream Signaling Collagen Collagen Dipeptides X-Pro/X-Hyp Dipeptides Collagen->Dipeptides Degradation Prolidase Prolidase Dipeptides->Prolidase Substrate Pro_Hyp Proline & Hydroxyproline Prolidase->Pro_Hyp Cleavage Inhibitor This compound Inhibitor->Prolidase Inhibits TGFb_R TGF-β Receptor Expression Pro_Hyp->TGFb_R Regulates HIF1a HIF-1α Stability Pro_Hyp->HIF1a Regulates Akt_mTOR Akt/mTOR Pathway TGFb_R->Akt_mTOR Activates

The role of prolidase and its inhibition by this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. It should be stored in a cool, dry place, sealed from moisture.[1] While not classified as a hazardous substance, direct contact with skin and eyes should be avoided.

Conclusion

This compound is a key building block for synthetic chemists, particularly in the field of peptide and medicinal chemistry. Its ability to introduce a constrained, functionalized proline residue into molecules is of great value. Furthermore, its role as a prolidase inhibitor opens up avenues for its use as a research tool to investigate the biological roles of prolidase and its downstream signaling pathways, including those involving TGF-β and HIF-1α. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development, highlighting its synthesis, properties, and biological significance.

References

Spectroscopic and Synthetic Profile of N-Cbz-hydroxy-L-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of N-Cbz-hydroxy-L-proline. This valuable building block is frequently utilized in the synthesis of peptidomimetics and other complex pharmaceutical agents. This document outlines its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its preparation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived public data, the NMR data is presented as a combination of reported values for the parent structure and predicted shifts for the N-Cbz derivative.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.35m-C₆H₅- (Cbz)
~5.15s--CH₂- (Cbz)
~4.50t~8.0H-2
~4.40m-H-4
~3.60m-H-5a
~3.50m-H-5b
~2.30m-H-3a
~2.10m-H-3b
-br s--OH, -COOH

Note: Predicted values are based on the analysis of similar structures and the known effects of the Cbz protecting group. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~174C=O (Carboxylic Acid)
~155C=O (Carbamate)
~136C (Aromatic - Cbz)
~128.5CH (Aromatic - Cbz)
~128.0CH (Aromatic - Cbz)
~127.8CH (Aromatic - Cbz)
~70C-4
~67-CH₂- (Cbz)
~60C-2
~55C-5
~38C-3

Note: Predicted values are based on the analysis of similar structures and the known effects of the Cbz protecting group. Actual experimental values may vary.

Table 3: IR Spectroscopic Data (Predicted Characteristic Peaks)
Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~3300 (broad)O-H stretch (Alcohol)
~3050C-H stretch (Aromatic)
~2950C-H stretch (Aliphatic)
~1740C=O stretch (Carboxylic Acid)
~1690C=O stretch (Carbamate)
~1500, ~1450C=C stretch (Aromatic)
~1250C-O stretch
~1100C-N stretch
Table 4: Mass Spectrometry Data
m/zInterpretation
266.1023[M+H]⁺ (Calculated for C₁₃H₁₆NO₅⁺)
288.0842[M+Na]⁺ (Calculated for C₁₃H₁₅NNaO₅⁺)
222.0917[M+H - CO₂]⁺
178.0863[M+H - C₇H₇O]⁺
132.0655[Proline + H]⁺
91.0542[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Synthesis of N-Cbz-trans-4-hydroxy-L-proline

This protocol describes a general method for the N-protection of trans-4-hydroxy-L-proline using benzyl (B1604629) chloroformate (Cbz-Cl).

Materials:

  • trans-4-Hydroxy-L-proline

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated brine solution

Procedure:

  • Dissolve trans-4-hydroxy-L-proline and sodium bicarbonate in water in a reaction vessel.

  • Slowly add a solution of benzyl chloroformate in dioxane to the stirred reaction mixture at room temperature.

  • Continue stirring overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and acidify to approximately pH 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the product.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Prepare the sample for analysis using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (for oils).

  • Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • Analyze the resulting spectrum to determine the molecular weight and identify characteristic fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and analysis workflow for this compound.

Synthesis_Workflow Synthesis of this compound Reactants trans-4-Hydroxy-L-proline Sodium Bicarbonate Benzyl Chloroformate Dioxane, Water Reaction N-Protection Reaction (Stirring Overnight) Reactants->Reaction Workup Acidification (HCl) Extraction (EtOAc) Washing (Brine) Reaction->Workup Purification Drying (Na2SO4) Solvent Removal Workup->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

Analysis_Workflow Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (1H and 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Analytical workflow for spectroscopic characterization.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Cbz-hydroxy-L-proline as a Chiral Building Block

N-Carbobenzyloxy-hydroxy-L-proline (this compound) is a synthetically versatile derivative of the non-essential amino acid L-hydroxyproline. Its rigid pyrrolidine (B122466) ring and stereochemically defined hydroxyl group make it an invaluable chiral building block in modern organic synthesis. The presence of the Cbz (carbobenzyloxy) protecting group on the nitrogen atom allows for selective reactions at the carboxyl and hydroxyl functionalities, enabling the construction of complex, stereochemically pure molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in peptide synthesis and the development of novel therapeutics.

Physicochemical and Structural Properties

This compound is a stable, commercially available compound that serves as a key starting material for a multitude of synthetic transformations. Its key properties are summarized below.

PropertyValueReference
CAS Number 13504-85-3[1][2]
Molecular Formula C₁₃H₁₅NO₅[1]
Molecular Weight 265.26 g/mol [1][3]
IUPAC Name (2S,4R)-4-hydroxy-1-(phenylmethoxycarbonyl)pyrrolidine-2-carboxylic acid[3]
Synonyms Z-Hyp-OH, Cbz-Hyp-OH, N-Cbz-trans-4-hydroxy-L-proline[3][4]
Appearance Viscous Oil or Solid[2]
Solubility Slightly soluble in water[2]
Storage 4°C[1]
Topological Polar Surface Area (TPSA) 87.07 Ų[1]
Rotatable Bonds 3[1]

Synthesis of this compound

The most common method for preparing this compound involves the Schotten-Baumann reaction between L-hydroxyproline and benzyl (B1604629) chloroformate under basic conditions. The Cbz group effectively protects the secondary amine, rendering it stable to a wide range of reaction conditions used in subsequent synthetic steps.

Experimental Protocol: Synthesis from L-Hydroxyproline

This protocol describes a general method for the N-protection of L-hydroxyproline.

Reaction Scheme:

L-hydroxyproline + Benzyl Chloroformate --(NaHCO₃, Dioxane/H₂O)--> this compound

Materials:

  • L-hydroxyproline (1 equivalent)

  • Sodium bicarbonate (2.5 equivalents)

  • Benzyl chloroformate (1.05 equivalents)

  • Dioxane

  • Water

  • Ethyl acetate (B1210297)

  • 12 M Hydrochloric acid

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve L-hydroxyproline (e.g., 78.7 g, 600 mmol) and sodium bicarbonate (e.g., 126 g, 1.5 mol) in water (e.g., 900 mL).[2]

  • In a separate flask, prepare a solution of benzyl chloroformate (e.g., 89.6 mL, 630 mmol) in dioxane (e.g., 90 mL).[2]

  • Slowly add the benzyl chloroformate solution to the aqueous solution of L-hydroxyproline while stirring vigorously at room temperature.

  • Continue stirring the reaction mixture overnight at room temperature.[2] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C in an ice bath.[2]

  • Carefully acidify the mixture to a pH of 2 using 12 M hydrochloric acid.[2]

  • Extract the aqueous phase with ethyl acetate (e.g., 3 x 500 mL).[2]

  • Combine the organic layers and wash with saturated brine solution (e.g., 3 x 200 mL).[2]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • The resulting product is typically a colorless viscous oil, which is often used in the next step without further purification.[2]

G cluster_workflow Synthesis Workflow start L-Hydroxyproline + Sodium Bicarbonate in Water reaction Stir Overnight at Room Temperature start->reaction 1. Dissolve reagent Benzyl Chloroformate in Dioxane reagent->reaction 2. Add Slowly workup Acidification (HCl) & Extraction (EtOAc) reaction->workup 3. Reaction Completion product This compound (Viscous Oil) workup->product 4. Isolation

Caption: General workflow for the synthesis of this compound.

Applications as a Chiral Building Block

The defined stereochemistry and orthogonal protecting groups of this compound make it a cornerstone for asymmetric synthesis.

Peptide Synthesis and Modification

While Fmoc-protected hydroxyproline (B1673980) is more common in modern solid-phase peptide synthesis (SPPS), the fundamental principle of using a protected hydroxyproline is well-established.[5] Hydroxyproline is incorporated into a peptide chain, and the hydroxyl group is subsequently modified.[5] This "proline editing" approach allows for the stereospecific conversion of the 4-hydroxyproline (B1632879) residue into a wide array of functionalized proline analogues via reactions such as Mitsunobu, oxidation, reduction, and substitution.[5] The Cbz group serves as a robust protecting group for the nitrogen in solution-phase peptide synthesis.[6]

G cluster_peptide Peptide Modification Workflow start Incorporate Protected Hydroxyproline (e.g., Fmoc-Hyp) into Peptide Chain (SPPS) deprotect Orthogonal Deprotection of Hydroxyl Group start->deprotect modify Stereospecific Modification of Free -OH Group deprotect->modify e.g., Mitsunobu, Oxidation, Acylation products Diverse 4-Substituted Proline-Containing Peptides modify->products

Caption: Workflow for creating diverse peptides via proline editing.
Synthesis of Antiviral Agents

This compound and its derivatives are critical precursors in the synthesis of complex, biologically active molecules, including antiviral drugs. A notable example is its use in the synthesis of the core bicyclic proline fragment of Nirmatrelvir (B3392351) (PF-07321332), a protease inhibitor developed for the treatment of COVID-19.[7] The rigid, conformationally constrained structure imparted by the proline ring is often key to achieving high binding affinity and potency.[7][8]

Experimental Protocol: Synthesis of Bicyclic Proline Intermediate for Nirmatrelvir

This multi-step synthesis highlights the transformation of a hydroxyproline derivative into a more complex scaffold. The process starts from the benzyl ester of Boc-protected trans-4-hydroxy-L-proline, which is conceptually similar to the Cbz-protected version in its reactivity.[7]

Reaction Summary:

  • Mesylation: The hydroxyl group of the starting material is converted to a good leaving group, mesylate.[7]

  • Selenylation: The mesylate is displaced by a phenylselenyl group.[7]

  • Cyclopropanation: A cobalt(II)-catalyzed reaction forms the key gem-dimethylcyclopropyl ring.[7]

This sequence transforms the simple chiral building block into the complex amino acid required for the final drug structure, achieving a 40% overall yield over four steps from the protected hydroxyproline ester.[7]

G cluster_antiviral Logical Flow in Nirmatrelvir Intermediate Synthesis start Protected trans-4-hydroxy- L-proline Ester (Starting Material) step1 Mesylation of -OH Group start->step1 Step 1 step2 Nucleophilic Substitution with Phenylselenyl Group step1->step2 Step 2 step3 Cobalt(II)-Catalyzed Dimethylcyclopropanation step2->step3 Step 3 product Key Bicyclic gem-dimethyl cyclopropyl proline fragment step3->product Final Core Structure

Caption: Logical pathway from hydroxyproline to a key antiviral intermediate.
Asymmetric Organocatalysis and Diastereoselective Reactions

Derivatives of hydroxyproline are widely employed as organocatalysts for various asymmetric transformations.[9] While this compound itself is primarily a building block, its derivatives, such as those with modified hydroxyl groups, are powerful catalysts for reactions like:

  • Aldol Reactions: Catalyzing the enantioselective addition of ketones to aldehydes.[9]

  • Mannich Reactions: Promoting the stereoselective synthesis of β-amino carbonyl compounds.[9]

Furthermore, the enolates derived from N-protected 4-hydroxyproline esters undergo diastereoselective alkylations. The stereochemical outcome of these reactions can be controlled by the choice of N-protecting group (e.g., Boc vs. Benzoyl) and the alkylating agent, allowing for the synthesis of highly substituted proline analogues with excellent stereocontrol.[10]

Summary of Key Transformations and Applications

The versatility of this compound and its analogues is captured in the diverse range of synthetic applications it enables.

Application AreaKey Transformation / ReactionSignificanceReference
Peptide Synthesis Incorporation into peptides followed by hydroxyl group modification ("Proline Editing")Access to a vast library of structurally diverse peptides from a single precursor.[5]
Antiviral Drug Development Multi-step synthesis of bicyclic proline amino acidsForms the rigid, high-affinity core of protease inhibitors like Nirmatrelvir.[7]
Asymmetric Synthesis Diastereoselective alkylation of N-protected proline ester enolatesProvides stereocontrolled access to α-quaternary and other substituted proline analogues.[10]
Organocatalysis Use of hydroxyproline derivatives as catalystsEnables highly enantioselective aldol, Mannich, and α-aminoxylation reactions.
Heterocycle Synthesis Bromine-mediated cyclization of derivativesA route to stereochemically defined γ-lactones and other complex heterocyclic systems.

Conclusion

This compound is more than a simple protected amino acid; it is a powerful and versatile chiral building block. Its rigid scaffold and strategically placed functional groups provide a reliable platform for introducing chirality and conformational constraint into target molecules. From the creation of novel peptide structures to the synthesis of life-saving antiviral drugs, its importance in modern medicinal chemistry and drug development continues to grow, making it an essential tool for researchers and scientists in the field.[8][11]

References

A Technical Guide to the Preliminary Investigation of N-Cbz-hydroxy-L-proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-hydroxy-L-proline (N-Cbz-hydroxy-L-proline) is a chemically protected derivative of hydroxy-L-proline, an amino acid commonly found in collagen.[1] The introduction of the benzyloxycarbonyl (Cbz) protecting group to the nitrogen atom makes it a crucial chiral building block in synthetic organic chemistry, particularly in pharmaceutical research and solid-phase peptide synthesis.[1] Its rigid pyrrolidine (B122466) ring provides a conformationally constrained scaffold, which is highly valuable for designing and synthesizing structurally diverse molecules to probe biological targets.[2][3] This document provides a comprehensive overview of the synthesis, experimental protocols, and preliminary biological investigations of this compound and its derivatives, serving as a technical guide for professionals in drug discovery and development.

Synthesis and Experimental Protocols

The synthetic utility of this compound stems from its role as a versatile intermediate. The initial protection of hydroxy-L-proline is a critical first step, followed by various modifications to generate a library of derivatives.

Synthesis of this compound

The standard procedure involves the protection of the amine group of L-hydroxyproline using benzyl (B1604629) chloroformate under alkaline conditions.[1][4] This reaction is foundational for any subsequent derivatization.

Experimental Protocol: General Synthesis of this compound [4]

  • Dissolution: Dissolve L-hydroxyproline (e.g., 600 mmol) and sodium bicarbonate (e.g., 1.5 mol) in water (e.g., 900 mL).

  • Addition of Protecting Group: Slowly add a solution of benzyl chloroformate (e.g., 630 mmol) in dioxane (e.g., 90 mL) to the aqueous mixture while stirring.

  • Reaction: Allow the reaction mixture to stir overnight at room temperature. Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Acidification: Cool the mixture to 0°C in an ice bath and carefully acidify to pH 2 using 12 M hydrochloric acid.

  • Extraction: Extract the aqueous phase multiple times with ethyl acetate (B1210297) (e.g., 3 x 500 mL).

  • Washing and Drying: Combine the organic phases and wash with saturated brine (e.g., 3 x 200 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Concentrate the solution under reduced pressure to yield the product, typically as a colorless viscous oil. The product is often used in the next synthetic step without further purification.[4]

Table 1: Summary of Reagents for this compound Synthesis

Reagent Purpose Typical Solvent(s)
L-hydroxyprolineStarting MaterialWater
Benzyl ChloroformateCbz Protecting AgentDioxane
Sodium BicarbonateBaseWater
Hydrochloric AcidAcidification-
Ethyl AcetateExtraction Solvent-
Saturated BrineWashing Agent-
Anhydrous Sodium SulfateDrying Agent-
Synthesis of this compound Derivatives

Starting from N-Cbz-trans-4-hydroxy-L-proline, a variety of derivatives can be synthesized. These modifications often target the hydroxyl and carboxylic acid groups to introduce new functionalities.

Experimental Protocol: Benzyl Ester Protection [2]

  • Reaction Setup: Combine N-Cbz-trans-4-hydroxy-L-proline, benzyl bromide, sodium carbonate (Na₂CO₃), and sodium iodide (NaI) in dimethylformamide (DMF).

  • Reaction: Stir the mixture to allow the carboxylic acid to be protected as a benzyl ester.

Experimental Protocol: Synthesis of 3,4-dehydro-L-proline Derivative [2]

  • Xanthate Formation: React N-Cbz-trans-4-hydroxy-L-proline with carbon disulfide (CS₂) and iodomethane (B122720) in the presence of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) to produce the N-Cbz-trans-4-methylxanthate-L-proline intermediate.

  • Elimination: Utilize microwave-assisted pyrolysis to eliminate the methylxanthate group, yielding the 3,4-dehydro-proline derivative.

G Start trans-4-Hydroxy-L-proline Cbz_Protect N-Cbz-trans-4-hydroxy-L-proline (Core Scaffold) Start->Cbz_Protect Benzyl Chloroformate, NaHCO₃ Benzyl_Ester Benzyl Ester Protection (Intermediate 5) Cbz_Protect->Benzyl_Ester BnBr, Na₂CO₃, DMF Xanthate Methyl Xanthate Ester Formation Cbz_Protect->Xanthate CS₂, NaH, MeI, THF Tosyl Tosylation of 4-OH (Intermediate 6) Benzyl_Ester->Tosyl p-TsCl, Pyridine Dehydro 3,4-Dehydro-proline Derivative (7a) Xanthate->Dehydro Microwave Pyrolysis mid1 Dehydro->mid1 Epoxy 3,4-Epoxy-proline Derivative (8a/8b) Prolinol Hydroxy Prolinol Derivatives Epoxy->Prolinol Nucleophilic Opening mid1->Epoxy mCPBA mid2

Caption: Synthetic workflow for creating diverse proline derivatives.

Biological Activity and Applications

Derivatives of this compound have been investigated for a range of biological activities. Their constrained cyclic structure makes them ideal candidates for targeting enzyme active sites and protein-protein interfaces.

Inhibition of Amino Acid Transporters

A significant application of these derivatives is in the development of inhibitors for solute carrier (SLC) transporters. Specifically, derivatives of hydroxy-L-proline have been identified as blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2), which are implicated in various diseases, including cancer and neurological disorders.[2][3]

  • Mechanism: Certain hydroxy-prolinol derivatives have been shown to block the anion leak conductance in both SLC1A4 and SLC1A5.[2] This action is characteristic of inhibitors rather than substrates, leading to an inward current in electrophysiological assays.[2]

  • Significance: The development of selective inhibitors for these transporters is a promising therapeutic strategy, and the hydroxy-L-proline scaffold provides a robust starting point for medicinal chemistry efforts.[2][3]

Enzyme Inhibition

The proline scaffold is a common feature in many enzyme inhibitors.

  • Prolidase: this compound itself has been described as a competitive inhibitor of porcine kidney prolidase.[4]

  • Post Proline Cleaving Enzyme: A related derivative, N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone, was synthesized and found to be a specific, active-site-directed, irreversible inhibitor of post proline cleaving enzyme.[5] This highlights the potential for creating highly specific inhibitors by modifying the core proline structure.

Table 2: Summary of Biological Activities of this compound and Derivatives

Derivative Class Biological Target Observed Effect / Activity Reference
This compoundPorcine Kidney ProlidaseCompetitive Inhibition[4]
Hydroxy-prolinol DerivativesSLC1A4 (ASCT1) & SLC1A5 (ASCT2)Block of anion leak conductance; Inhibition[2]
N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketonePost Proline Cleaving EnzymeIrreversible, active-site-directed inhibition[5]
Silver(I) Complex with L-prolineBacillus cereus, P. aeruginosa, S. aureusAntibacterial Activity[6]
Silver(I) Complex with L-prolineMDA-MB-231 & Jurkat Cancer CellsCytotoxic Effect[6]

Drug Discovery and Development Workflow

The preliminary investigation of this compound derivatives follows a logical progression from chemical synthesis to biological evaluation. This workflow is crucial for identifying and optimizing lead compounds.

G cluster_0 Synthesis & Chemistry cluster_1 Screening & Biology cluster_2 Lead Optimization Scaffold Scaffold Selection (this compound) Synthesis Derivative Synthesis (e.g., Prolinols) Scaffold->Synthesis Purify Purification & Characterization (TLC, NMR) Synthesis->Purify Screening Primary Biological Screening (e.g., Enzyme Assays) Purify->Screening Hit_ID Hit Identification Screening->Hit_ID Secondary Secondary Assays (e.g., Electrophysiology) Hit_ID->Secondary Lead_Opt Structure-Activity Relationship (SAR) Studies Secondary->Lead_Opt Lead_Opt->Synthesis Iterative Design Docking Computational Docking & Modeling Lead_Opt->Docking Candidate Lead Candidate Lead_Opt->Candidate Docking->Lead_Opt

Caption: Logical workflow for drug discovery using proline derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of chemical derivatives. The preliminary investigations summarized here demonstrate that these derivatives possess significant biological activities, particularly as inhibitors of enzymes and membrane transporters. The established synthetic routes allow for systematic structural modifications, enabling detailed structure-activity relationship (SAR) studies. For researchers in drug development, the this compound scaffold represents a promising platform for the discovery of novel therapeutic agents targeting a range of diseases. Future work should focus on expanding derivative libraries and performing in-depth pharmacological and toxicological profiling of the most potent compounds.

References

Methodological & Application

Synthesis of N-Cbz-hydroxy-L-proline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-Cbz-hydroxy-L-proline, a crucial building block in peptide synthesis and drug discovery. The protocol details the N-protection of hydroxy-L-proline using benzyl (B1604629) chloroformate (Cbz-Cl) under aqueous alkaline conditions. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and characterization of the final product.

Introduction

The protection of the amine group in amino acids is a fundamental step in peptide synthesis to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. This protocol describes a reliable and scalable method for the synthesis of this compound from commercially available hydroxy-L-proline.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Product Hydroxyproline Hydroxy-L-proline CbzHydroxyproline This compound Hydroxyproline->CbzHydroxyproline 1. NaHCO3, Dioxane/Water 2. Room Temperature CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->CbzHydroxyproline

Caption: Chemical scheme for the N-protection of hydroxy-L-proline.

Experimental Protocol

This protocol is based on established literature procedures for the N-protection of amino acids.

Materials:

  • trans-4-Hydroxy-L-proline

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Deionized water

  • Ethyl acetate (B1210297)

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 12 M Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve L-hydroxyproline (78.7 g, 600 mmol) and sodium bicarbonate (126 g, 1.5 mol) in 900 mL of water.[1]

  • Addition of Benzyl Chloroformate: To the stirred solution, slowly add a solution of benzyl chloroformate (89.6 mL, 630 mmol) in 90 mL of dioxane.[1] Maintain the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Acidification: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the solution to a pH of 2 by the slow addition of 12 M hydrochloric acid.[1]

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 500 mL).[1]

  • Washing and Drying: Combine the organic layers and wash with a saturated brine solution (3 x 200 mL).[1] Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless, viscous oil.[1] The product can be used in the next step without further purification if a high purity is achieved.[1]

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValueReference
Reactants
L-hydroxyproline78.7 g (600 mmol)[1]
Sodium bicarbonate126 g (1.5 mol)[1]
Benzyl chloroformate89.6 mL (630 mmol)[1]
Solvents
Water900 mL[1]
Dioxane90 mL[1]
Reaction Conditions
TemperatureRoom Temperature[1]
Reaction TimeOvernight[1]
Product
YieldQuantitative[1]
AppearanceColorless viscous oil / White solid[1][2]
Purity (HPLC)99.93%[2]

Characterization Data

  • Appearance: The product is typically a colorless viscous oil, although it can also be obtained as a white to off-white solid.[1][2]

  • Optical Rotation: [α] = -51.2° (c=1.00 g/100mL in Ethanol).[2]

  • ¹H NMR Spectrum: The ¹H NMR spectrum is consistent with the structure of this compound.[2] Detailed chemical shift data is not provided in the cited source but can be obtained through routine analysis.

Experimental Workflow

Experimental_Workflow arrow arrow start Start dissolution Dissolve Hydroxy-L-proline and NaHCO3 in Water start->dissolution addition Slowly add Cbz-Cl in Dioxane dissolution->addition reaction Stir Overnight at Room Temperature addition->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Cool to 0°C and Acidify to pH 2 with HCl monitoring->workup Reaction Complete extraction Extract with Ethyl Acetate workup->extraction washing Wash Organic Layer with Brine extraction->washing drying Dry with Na2SO4 washing->drying evaporation Remove Solvent under Reduced Pressure drying->evaporation product Obtain this compound evaporation->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for N-Cbz-hydroxy-L-proline in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-Cbz-hydroxy-L-proline (Z-Hyp-OH) in solid-phase peptide synthesis (SPPS). The document outlines the strategic importance of this derivative, particularly in the synthesis of collagen-like peptides and other sequences where N-terminal protection is desired. Detailed protocols for its incorporation, data on expected outcomes, and diagrams of relevant workflows and biological pathways are included to facilitate its effective use in research and development.

Introduction

This compound is a derivative of the non-essential amino acid L-hydroxyproline, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on its secondary amine. This protecting group is of significant utility in peptide chemistry due to its stability under a range of conditions, offering an orthogonal protection strategy in combination with Fmoc or Boc-based methodologies.

The Cbz group is stable to the basic conditions used for Fmoc-group removal and the mild acidic conditions for Boc-group removal, making it an excellent choice for a permanent N-terminal protecting group in peptides synthesized via Fmoc-SPPS.[1][2] Its removal is typically achieved through catalytic hydrogenolysis.[1] The presence of the hydroxyl group on the proline ring is critical for the conformational stability of collagen and collagen-like peptides.[3][4]

Key Applications

  • Synthesis of Collagen-Mimetic Peptides: The repeating Gly-Pro-Hyp sequence is fundamental to the stability of the collagen triple helix.[3][4] this compound can be incorporated into synthetic collagen fragments to study their structure and function.

  • N-Terminal Protection: When a free N-terminus is not desired in the final peptide, this compound can be used as the final amino acid in the sequence during Fmoc-SPPS. The Cbz group is stable to the standard trifluoroacetic acid (TFA) cleavage cocktail used to deprotect side chains and cleave the peptide from the resin.[5][6]

  • Drug Development: Peptides containing hydroxyproline, such as the dipeptide Pro-Hyp, have demonstrated biological activity, including the stimulation of cell proliferation and hyaluronic acid synthesis in dermal fibroblasts.[7][8] The synthesis of such peptides and their analogues is crucial for drug discovery.

Quantitative Data Summary

The following tables provide illustrative data for the use of this compound in SPPS. The data is based on typical outcomes for standard Fmoc-SPPS and may vary depending on the specific sequence, resin, and coupling reagents used.

ParameterN-Cbz-Hyp-OH CouplingStandard Fmoc-Amino Acid Coupling
Coupling Efficiency >98%>99%
Required Equivalents 1.5 - 2.01.5 - 2.0
Coupling Time 1 - 2 hours30 - 60 minutes
Double Coupling RecommendedOccasionally required

Table 1: Comparison of Coupling Parameters. The coupling of this compound may be slightly slower than standard Fmoc-amino acids due to steric hindrance, and a second coupling is often recommended to ensure high efficiency.

Peptide SequenceSynthesis StrategyCrude Purity (%)Overall Yield (%)
Z-Hyp-Gly-Pro-Ala-ResinFmoc-SPPS, Z-Hyp last~85~70
Ac-Hyp-Gly-Pro-Ala-ResinFmoc-SPPS, Acetylation~90~75
H-Hyp-Gly-Pro-Ala-ResinFmoc-SPPS, no N-protection~90~75

Table 2: Illustrative Purity and Yield. The use of this compound as the final residue provides a peptide with a protected N-terminus. The crude purity and yield are comparable to other N-terminally modified peptides.[9]

Experimental Protocols

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol describes the manual coupling of this compound as the final amino acid in a peptide sequence synthesized on a Rink Amide resin.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (Z-Hyp-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation of this compound: In a separate vessel, dissolve this compound (2.0 eq.), HBTU (1.95 eq.), and DIPEA (4.0 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x), DCM (3 x), and DMF (3 x).

  • Optional Second Coupling: To ensure complete reaction, repeat steps 2-4.

  • Final Washing and Drying: After the final coupling, wash the resin thoroughly with DMF (5 x) and DCM (5 x). Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection (with N-terminal Cbz preservation)

This protocol describes the cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups, while preserving the N-terminal Cbz group.

Materials:

  • N-Cbz-peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry N-Cbz-peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Collection: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow_with_NCbz_Hyp cluster_SPPS_Cycle SPPS Cycle (Fmoc Chemistry) cluster_Final_Steps Final Steps Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for each amino acid Final_Coupling Final Coupling: N-Cbz-Hyp-OH Washing2->Final_Coupling Final_Washing Final Washing and Drying Final_Coupling->Final_Washing Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) Final_Washing->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Product: N-Cbz-Hyp-Peptide Purification->Final_Peptide

Figure 1: Experimental workflow for the solid-phase synthesis of a peptide with N-terminal Cbz-hydroxy-L-proline.

Pro_Hyp_Signaling_Pathway cluster_cell Dermal Fibroblast cluster_nucleus ProHyp Pro-Hyp Dipeptide Receptor Cell Surface Receptor (e.g., Integrin) ProHyp->Receptor CellMembrane Cell Membrane STAT3 STAT3 Receptor->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus HAS2_Gene HAS2 Gene Transcription pSTAT3->HAS2_Gene Activation of Transcription HAS2_mRNA HAS2 mRNA HAS2_Gene->HAS2_mRNA HyaluronicAcid Hyaluronic Acid Synthesis HAS2_mRNA->HyaluronicAcid CellProliferation Cell Proliferation HAS2_mRNA->CellProliferation

Figure 2: Signaling pathway of the Pro-Hyp dipeptide in dermal fibroblasts.[7]

Conclusion

This compound is a valuable reagent in solid-phase peptide synthesis, offering a reliable method for introducing a hydroxylated proline residue with a stable N-terminal protecting group. Its application is particularly relevant in the synthesis of collagen-mimetic peptides and other sequences where N-terminal modification is required. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully incorporate this versatile amino acid derivative into their synthetic strategies.

References

Application Notes and Protocols for Asymmetric Synthesis Using N-Cbz-hydroxy-L-proline as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Carbobenzyloxy-hydroxy-L-proline (N-Cbz-hydroxy-L-proline) as an organocatalyst in asymmetric synthesis. This chiral catalyst is instrumental in the stereoselective formation of carbon-carbon bonds, a critical process in the synthesis of complex chiral molecules and pharmaceutical intermediates. The following sections detail its application in asymmetric aldol (B89426), Mannich, and Michael reactions, providing experimental protocols, quantitative data, and visual diagrams to illustrate key concepts.

Introduction to this compound in Asymmetric Catalysis

This compound is a derivative of the naturally occurring amino acid L-hydroxyproline. The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom modifies the catalyst's steric and electronic properties, influencing its reactivity and selectivity in asymmetric transformations. Like L-proline, it operates through an enamine-based catalytic cycle, mimicking the function of Class I aldolase (B8822740) enzymes.[1] This organocatalytic approach offers a metal-free and environmentally benign alternative for the synthesis of enantiomerically enriched compounds.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that yields chiral β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis. This compound and its derivatives have been shown to be effective catalysts for this transformation.[1]

Quantitative Data for Aldol Reactions

The following table summarizes the performance of N-Cbz-L-proline-derived peptide catalysts in the cross-aldol reaction of ketones with ethyl glyoxylate. While specific data for this compound as a standalone catalyst is limited in readily available literature, the performance of these closely related peptide catalysts provides insight into its potential efficacy. The peptide catalyst can be synthesized from N-Cbz-L-proline in three steps.[1]

EntryKetone DonorAldehyde AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (syn:anti)ee (%)Reference
1AcetoneEthyl glyoxylate20Acetone2490-91[1]
2Cyclohexanone (B45756)Ethyl glyoxylate20Acetone2485>95:599[1]
3CyclopentanoneEthyl glyoxylate20Acetone486095:599[1]
42-HexanoneEthyl glyoxylate20Acetone244295:595[1]

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol is adapted from general procedures for proline-catalyzed aldol reactions.[2]

Materials:

Procedure:

  • To a stirred solution of N-Cbz-trans-4-hydroxy-L-proline (0.1 mmol, 20 mol%) in anhydrous DMSO (1.0 mL) is added cyclohexanone (5.0 mmol, 5 equivalents).

  • The mixture is stirred at room temperature for 20 minutes.

  • 4-Nitrobenzaldehyde (1.0 mmol, 1 equivalent) is added, and the reaction mixture is stirred at room temperature for 24-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • The diastereomeric ratio (d.r.) is determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction that produces chiral β-amino carbonyl compounds, which are precursors to valuable amino acids and amino alcohols. Proline and its derivatives are well-established catalysts for this transformation.[3]

Quantitative Data for Mannich Reactions

The following table presents data for Mannich reactions catalyzed by various hydroxyproline (B1673980) isomers.[4] While this data does not use the N-Cbz protected form, it demonstrates the influence of the hydroxyproline scaffold on the reaction's stereochemical outcome. Trans-4-hydroxy-L-proline (a close analog to the deprotected form of the title catalyst) shows high enantioselectivity.[4]

EntryAldehydeKetoneAmineCatalystTime (days)Conversion (%)ee (%)Reference
1p-NitrobenzaldehydeAcetoneAnilineL-Proline28854[4]
2p-NitrobenzaldehydeAcetoneAnilinecis-3-Hydroxy-L-proline28720[4]
3p-NitrobenzaldehydeAcetoneAnilinetrans-3-Hydroxy-L-proline27942[4]
4p-NitrobenzaldehydeAcetoneAnilinecis-4-Hydroxy-L-proline27761[4]
5p-NitrobenzaldehydeAcetoneAnilinetrans-4-Hydroxy-L-proline29575[4]

Experimental Protocol: Asymmetric Mannich Reaction

This protocol is a general procedure adapted from established methods for proline-catalyzed Mannich reactions.[5]

Materials:

Procedure:

  • To a solution of the N-Boc-imine (0.5 mmol, 1 equivalent) in anhydrous acetonitrile (2.0 mL) at 0 °C is added N-Cbz-trans-4-hydroxy-L-proline (0.1 mmol, 20 mol%).

  • The aldehyde (2.5 mmol, 5 equivalents) is then added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to -20 °C, and methanol (2.0 mL) is added, followed by the slow addition of sodium borohydride (1.0 mmol, 2 equivalents).

  • The mixture is stirred for an additional 30 minutes at -20 °C.

  • The reaction is quenched with a saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

  • The combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the corresponding β-amino alcohol.

  • The diastereomeric and enantiomeric excesses are determined by appropriate analytical methods (NMR, chiral HPLC).

Asymmetric Michael Addition

The asymmetric Michael addition is a key reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is essential for the synthesis of a wide range of chiral molecules.

Quantitative Data for Michael Additions

The following table summarizes results for the Michael addition of various ketones to nitrostyrene (B7858105) catalyzed by different hydroxyproline isomers.[4] Similar to the Mannich reaction data, this provides a comparative context for the potential performance of this compound.

EntryKetone DonorMichael AcceptorCatalystTime (days)Conversion (%)ee (%)Reference
1Cyclohexanoneβ-NitrostyreneL-Proline210025[4]
2Cyclohexanoneβ-Nitrostyrenecis-3-Hydroxy-L-proline210027[4]
3Cyclohexanoneβ-Nitrostyrenetrans-3-Hydroxy-L-proline2100<5[4]
4Cyclohexanoneβ-Nitrostyrenecis-4-Hydroxy-L-proline384<5[4]
5Cyclohexanoneβ-Nitrostyrenetrans-4-Hydroxy-L-proline29520[4]

Experimental Protocol: Asymmetric Michael Addition

This is a general protocol adapted from procedures for proline-catalyzed Michael additions.[6]

Materials:

  • N-Cbz-trans-4-hydroxy-L-proline

  • Aldehyde (e.g., propanal)

  • Nitroalkene (e.g., β-nitrostyrene)

  • Toluene (B28343), anhydrous

  • p-Nitrophenol (co-catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a reaction vial, N-Cbz-trans-4-hydroxy-L-proline (0.02 mmol, 2 mol%) and p-nitrophenol (0.05 mmol, 5 mol%) are dissolved in anhydrous toluene (1.0 mL).

  • The aldehyde (2.0 mmol, 2 equivalents) is added, and the mixture is stirred at room temperature for 10 minutes.

  • The nitroalkene (1.0 mmol, 1 equivalent) is then added, and the reaction is stirred at room temperature for 24-72 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is diluted with ethyl acetate and washed with a saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

  • The diastereomeric and enantiomeric excesses of the purified product are determined by NMR and chiral HPLC, respectively.

Visualizations

G General Experimental Workflow for Asymmetric Synthesis reagents 1. Reagent Preparation (Catalyst, Substrates, Solvent) reaction 2. Reaction Setup (Mixing under controlled temperature) reagents->reaction monitoring 3. Reaction Monitoring (TLC, HPLC, etc.) reaction->monitoring workup 4. Work-up (Quenching, Extraction, Drying) monitoring->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis (NMR for d.r., Chiral HPLC for ee) purification->analysis

Caption: General experimental workflow for asymmetric synthesis.

G Catalytic Cycle of Proline-Mediated Asymmetric Synthesis catalyst This compound enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone/Aldehyde (Donor) iminium Iminium Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde (Acceptor) product Aldol/Mannich/Michael Product iminium->product + H₂O product->catalyst - Catalyst (regenerated) water H₂O

Caption: Catalytic cycle of proline-mediated asymmetric synthesis.

G Application in Chiral Drug Development catalyst This compound Catalyst reactions Asymmetric Reactions (Aldol, Mannich, Michael) catalyst->reactions building_blocks Chiral Building Blocks (β-Hydroxy Carbonyls, β-Amino Carbonyls, etc.) reactions->building_blocks drug_synthesis Multi-step Synthesis building_blocks->drug_synthesis api Active Pharmaceutical Ingredients (APIs) drug_synthesis->api

References

N-Cbz-hydroxy-L-proline: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-(Carboxybenzyl)hydroxy-L-proline (N-Cbz-hydroxy-L-proline) has emerged as a pivotal chiral building block in medicinal chemistry and drug discovery. Its rigid, conformationally constrained pyrrolidine (B122466) ring, coupled with the versatile handles of the carboxylic acid, hydroxyl group, and the protected amine, provides a unique scaffold for the synthesis of a diverse array of bioactive molecules. This document provides an overview of its applications in drug discovery, supported by experimental protocols and quantitative data to guide researchers in this field.

Applications in Drug Discovery

This compound serves as a foundational element in the development of various therapeutic agents, primarily due to its utility in creating peptidomimetics, enzyme inhibitors, and as a chiral ligand in asymmetric synthesis.

Peptidomimetics

The proline ring system is a common motif in bioactive peptides, often inducing specific secondary structures like β-turns. This compound is an excellent starting material for creating peptidomimetics that mimic these turns, offering improved stability against enzymatic degradation and enhanced oral bioavailability. The hydroxyl group provides a convenient point for further functionalization to modulate binding affinity and selectivity.

Enzyme Inhibitors

The unique stereochemistry and functional groups of this compound make it an ideal scaffold for designing potent and selective enzyme inhibitors.

Derivatives of hydroxy-L-proline have been identified as high-affinity inhibitors of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2), which are implicated in various diseases, including cancer and neurological disorders.[1][2] The synthesis of these inhibitors often starts from this compound, where the hydroxyl and carboxyl groups are systematically modified to probe the ligand-binding sites of these transporters.[1][2]

One notable derivative, (2S,3R,4R)-trans-3-benzyloxy-cis-4-phenoxy-L-proline (BPOHP), has demonstrated significant inhibitory activity.[3]

Quantitative Data: Inhibition of SLC1A4 by Hydroxy-L-proline Derivatives [3]

CompoundIC50 (nM)
(2S,3R,4R)-trans-3-benzyloxy-cis-4-phenoxy-L-proline (BPOHP)128

Peptidomimetics derived from hydroxyproline (B1673980) have been synthesized and evaluated as inhibitors of farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I). These enzymes are crucial for the post-translational modification of proteins involved in cell signaling, and their inhibition is a key strategy in cancer therapy.[4]

Quantitative Data: Inhibition of Farnesyltransferase by Hydroxyproline-Derived Peptidomimetics [4]

CompoundFTase IC50 (µM)
A specific CA1A2X peptidomimetic containing a modified proline at A2High nM to low µM range
Antiviral Agents

The proline scaffold is a key component in several antiviral drugs. While direct synthesis from this compound for many approved drugs is not always the primary route, it serves as a crucial starting material for the synthesis of novel antiviral agents, including nucleoside analogues.[5][6] The pyrrolidine ring can mimic the ribose sugar of nucleosides, and the hydroxyl group allows for the attachment of various nucleobases.

Asymmetric Synthesis

The inherent chirality of this compound makes it a valuable chiral auxiliary and building block in the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[7][8] Its rigid structure allows for excellent stereocontrol in various chemical transformations. Several FDA-approved drugs contain proline or its derivatives, where the chiral center is often introduced using a proline-based starting material.[7]

Experimental Protocols

Protocol 1: General Synthesis of this compound[9]

This protocol describes the protection of the amine group of L-hydroxyproline with a carboxybenzyl (Cbz) group.

Materials:

Procedure:

  • Dissolve L-hydroxyproline and sodium bicarbonate in water.

  • Slowly add a solution of benzyl chloroformate in dioxane to the aqueous solution with stirring.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath and acidify to pH 2 with 12 M HCl.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic phases and wash with saturated brine solution (3x).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain this compound as a colorless viscous oil. The product can often be used in the next step without further purification.

G cluster_reactants Reactants cluster_solvents Solvents cluster_reaction Reaction cluster_workup Work-up cluster_product Product L-hydroxyproline L-hydroxyproline Reaction_mixture Stir overnight at room temperature L-hydroxyproline->Reaction_mixture Benzyl_chloroformate Benzyl chloroformate Benzyl_chloroformate->Reaction_mixture Sodium_bicarbonate Sodium bicarbonate Sodium_bicarbonate->Reaction_mixture Water Water Water->Reaction_mixture Dioxane Dioxane Dioxane->Reaction_mixture Acidification Acidify to pH 2 with HCl Reaction_mixture->Acidification Extraction Extract with ethyl acetate Acidification->Extraction Washing Wash with saturated brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration N_Cbz_hydroxy_L_proline This compound Concentration->N_Cbz_hydroxy_L_proline

Synthesis of this compound workflow.

Protocol 2: Synthesis of a Hydroxy-L-proline Derivative for SLC1A4/SLC1A5 Inhibition (Illustrative)[3][7]

This protocol provides an illustrative pathway for the synthesis of a functionalized hydroxy-L-proline derivative, starting from this compound. This is a multi-step synthesis, and the following represents a key transformation.

Step: Benzyl Ester Protection

Materials:

  • N-Cbz-trans-4-hydroxy-L-proline

  • Benzyl bromide

  • Sodium carbonate (Na₂CO₃)

  • Sodium iodide (NaI)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Cbz-trans-4-hydroxy-L-proline in DMF.

  • Add sodium carbonate and sodium iodide to the solution.

  • Add benzyl bromide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the benzyl ester protected product.

G Start N-Cbz-trans-4-hydroxy-L-proline Reaction Stir at RT Start->Reaction Reagents Benzyl bromide Na2CO3, NaI DMF Reagents->Reaction Workup Quench with water Extract with EtOAc Wash & Dry Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Cbz-trans-4-hydroxy-L-proline benzyl ester Purification->Product

Benzyl ester protection of this compound.

Protocol 3: Incorporation into a Peptidomimetic Scaffold (General)

This protocol outlines a general procedure for coupling this compound to an amino acid ester.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add the amino acid ester hydrochloride and the base.

  • Add the coupling agent and stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash successively with a weak acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the resulting dipeptide by column chromatography or recrystallization.

G NCbzHyp This compound Reaction Peptide Bond Formation NCbzHyp->Reaction AAester Amino Acid Ester AAester->Reaction Coupling Coupling Agent (e.g., HATU) Coupling->Reaction Base Base (e.g., DIPEA) Base->Reaction Product Dipeptide Reaction->Product

Peptide coupling reaction logic.

Conclusion

This compound is a cornerstone for the development of sophisticated and effective therapeutic agents. Its unique structural features provide a robust platform for the design of peptidomimetics, enzyme inhibitors, and other complex chiral molecules. The protocols and data presented herein offer a foundational resource for researchers aiming to leverage the potential of this versatile building block in their drug discovery endeavors. Further exploration into novel derivatizations and applications of this compound is anticipated to yield the next generation of innovative medicines.

References

Application Note: A Detailed Protocol for the N-Benzyloxycarbonyl (Cbz) Protection of Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The protection of amine functionalities is a cornerstone of peptide synthesis and the broader field of organic chemistry. The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines due to its ease of introduction and its stability under various conditions.[1] It can be selectively removed by catalytic hydrogenolysis. This document provides a detailed experimental protocol for the N-Cbz protection of L-hydroxyproline, a critical chiral building block in the synthesis of pharmaceuticals and peptidomimetics. The procedure is based on the robust and efficient Schotten-Baumann reaction conditions, which involve the acylation of the amino acid in a biphasic or aqueous basic medium.[2][3][4][5]

Reaction Scheme

The N-Cbz protection of hydroxyproline (B1673980) proceeds via nucleophilic acyl substitution, where the amino group of hydroxyproline attacks the electrophilic carbonyl carbon of benzyl (B1604629) chloroformate. The reaction is typically performed in the presence of a mild base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][6]

G Reactants L-Hydroxyproline + Benzyl Chloroformate Product (2S,4R)-1-((benzyloxy)carbonyl)-4- hydroxypyrrolidine-2-carboxylic acid (N-Cbz-Hydroxy-L-proline) Reactants->Product Base (e.g., NaHCO₃, NaOH) Solvent (e.g., Water/Dioxane, Water/THF) 0°C to Room Temperature

Figure 1. General scheme for N-Cbz protection of hydroxyproline.

Experimental Parameters and Yields

The following table summarizes typical quantitative data and reaction conditions compiled from established protocols. The choice of base and solvent system can be adapted based on laboratory availability and specific substrate requirements.

ParameterValue (Protocol 1)Value (Protocol 2)Reference
Starting Material L-Hydroxyproline (78.7 g, 600 mmol)Amine Substrate (1.70 g, 2.64 mmol)[7],[6]
Protecting Agent Benzyl Chloroformate (89.6 mL, 630 mmol)Benzyl Chloroformate (0.56 mL, 3.96 mmol)[7],[6]
Base Sodium Bicarbonate (126 g, 1.5 mol)Sodium Bicarbonate (443 mg, 5.27 mmol)[7],[6]
Solvent System Water (900 mL) / Dioxane (90 mL)THF (10 mL) / Water (5 mL)[7],[6]
Temperature Room Temperature0°C[7],[6]
Reaction Time Stirred overnight20 hours[7],[6]
Reported Yield Quantitative90%[7],[6]

Detailed Experimental Protocol

This protocol is a synthesized procedure based on common laboratory practices for the N-Cbz protection of L-hydroxyproline.[6][7]

Materials and Reagents
  • L-Hydroxyproline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 12 M Hydrochloric acid (HCl)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure
  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-hydroxyproline and sodium bicarbonate in the chosen water/organic solvent system (e.g., 10:1 Water/Dioxane). Stir the mixture at room temperature until all solids are dissolved.[7]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Maintaining a low temperature is crucial during the addition of the acylating agent to control the reaction's exothermicity.[6]

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution dropwise via an addition funnel over 30-60 minutes. It is important to control the pH between 8 and 10 during this step to prevent decomposition of the Cbz-Cl and minimize potential racemization.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 16-20 hours).[6][7]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Acidification: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Carefully acidify the solution to pH 2 by slowly adding concentrated HCl.[7]

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 times). Combine the organic layers.[7]

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.[6][7]

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. The final product, this compound, is typically obtained as a colorless, viscous oil or a white solid.[7]

  • Purification (Optional): The crude product is often of high purity and can be used directly in subsequent steps.[7] If further purification is needed, silica (B1680970) gel column chromatography can be performed using a suitable solvent system like ethyl acetate/hexanes.[6]

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and isolation of N-Cbz-Hydroxyproline.

Workflow start Start dissolve 1. Dissolve L-Hydroxyproline & NaHCO₃ in Water/Solvent start->dissolve cool 2. Cool solution to 0°C dissolve->cool add_cbz 3. Slowly add Benzyl Chloroformate cool->add_cbz react 4. Stir overnight at room temperature add_cbz->react monitor 5. Monitor reaction by TLC react->monitor workup 6. Begin Aqueous Workup monitor->workup Reaction Complete acidify 7. Acidify to pH 2 with HCl at 0°C workup->acidify extract 8. Extract with Ethyl Acetate (3x) acidify->extract wash 9. Wash organic layer with brine extract->wash dry 10. Dry over Na₂SO₄ and filter wash->dry concentrate 11. Concentrate under reduced pressure dry->concentrate product Product: N-Cbz-Hydroxyproline concentrate->product

Figure 2. Step-by-step workflow for the N-Cbz protection of hydroxyproline.

Safety Precautions
  • Benzyl chloroformate (Cbz-Cl) is corrosive, a lachrymator, and toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.

  • Organic solvents like dioxane, THF, and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

References

Application of N-Cbz-hydroxy-L-proline in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-hydroxy-L-proline (N-Cbz-hydroxy-L-proline) is a crucial protected amino acid derivative utilized in the synthesis of a variety of bioactive peptides. The carbobenzyloxy (Cbz or Z) group serves as a robust protecting group for the α-amino functionality of hydroxyproline, preventing unwanted side reactions during peptide bond formation. Its stability under various coupling conditions and its facile removal via catalytic hydrogenation make it a valuable tool in solution-phase peptide synthesis.

Hydroxyproline itself is a key component of collagen, the most abundant protein in mammals, where it plays a critical role in the stability of the collagen triple helix.[1] Consequently, small peptides containing hydroxyproline, often derived from collagen breakdown, have demonstrated significant biological activities. Among the most studied of these are the dipeptide Prolyl-hydroxyproline (Pro-Hyp) and the tripeptide Hydroxyprolyl-glycine (Hyp-Gly).[2] These peptides are found in human blood after the ingestion of collagen hydrolysates and have been shown to exert beneficial effects on skin and joint health.[2]

Specifically, Pro-Hyp has been identified as a low molecular weight growth-initiating factor for fibroblasts, the primary cells responsible for synthesizing the extracellular matrix.[3][4] It stimulates the proliferation and migration of fibroblasts, suggesting its potential in wound healing and anti-aging applications.[2][3] The synthesis of such bioactive peptides using this compound allows for precise control over the peptide sequence and structure, enabling the development of novel therapeutics and active ingredients for cosmetic and pharmaceutical applications.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Protected Prolyl-hydroxyproline (N-Cbz-Hyp-Pro-OBn)

This protocol describes a representative method for the synthesis of a protected dipeptide, N-Cbz-(4R)-hydroxy-L-prolyl-L-proline benzyl (B1604629) ester, a precursor to the bioactive peptide Pro-Hyp. The synthesis involves the coupling of this compound with L-proline benzyl ester.

Materials:

  • N-Cbz-(4R)-hydroxy-L-proline

  • L-proline benzyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of L-proline benzyl ester: To a stirred suspension of L-proline benzyl ester hydrochloride (1.2 equivalents) in anhydrous DCM, add DIPEA (1.3 equivalents) dropwise at 0 °C. Stir the mixture for 30 minutes at 0 °C to obtain a solution of the free base.

  • Activation of this compound: In a separate flask, dissolve N-Cbz-(4R)-hydroxy-L-proline (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: Add DCC (1.1 equivalents), dissolved in a minimal amount of anhydrous DCM, to the solution of this compound and HOBt. Stir for 15 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add the previously prepared solution of L-proline benzyl ester to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by silica gel column chromatography using a gradient of EtOAc in hexane (B92381) to yield the pure N-Cbz-Hyp-Pro-OBn.

Deprotection to obtain Pro-Hyp (General Procedure):

  • Dissolve the purified N-Cbz-Hyp-Pro-OBn in methanol.

  • Add Palladium on carbon (10% w/w) catalyst.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final dipeptide, Pro-Hyp.

Protocol 2: In Vitro Fibroblast Proliferation Assay

This protocol outlines a method to assess the bioactivity of the synthesized Pro-Hyp dipeptide on human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Synthesized Pro-Hyp dipeptide

  • Cell counting kit (e.g., WST-1 or MTT)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37 °C with 5% CO₂.

  • Seeding: Once the cells reach 80-90% confluency, wash them with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension and resuspend the pellet in a fresh medium. Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of the synthesized Pro-Hyp in a sterile aqueous solvent. The following day, replace the culture medium with a serum-free DMEM for 24 hours to synchronize the cells. After synchronization, replace the medium with fresh serum-free DMEM containing various concentrations of Pro-Hyp (e.g., 0, 10, 50, 100, 200 µM). Include a positive control (e.g., medium with 10% FBS) and a negative control (serum-free medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • Proliferation Assay:

    • Add the cell counting reagent (e.g., WST-1) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the negative control. Plot the proliferation percentage against the concentration of Pro-Hyp.

Data Presentation

Table 1: Summary of a Representative Synthesis of N-Cbz-Hyp-Pro-OBn
StepProductStarting Material (N-Cbz-Hyp)Yield (%)Purity (by HPLC)
Coupling N-Cbz-Hyp-Pro-OBn1.0 g75-85>95%
Deprotection Pro-Hyp1.0 g (of protected peptide)90-98>98%

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Table 2: Effect of Synthesized Pro-Hyp on Human Dermal Fibroblast Proliferation
Treatment GroupConcentration (µM)Absorbance (450 nm) (Mean ± SD)Proliferation (% of Control)
Negative Control 00.35 ± 0.04100
Pro-Hyp 100.42 ± 0.05120
Pro-Hyp 500.56 ± 0.06160
Pro-Hyp 1000.70 ± 0.07200
Pro-Hyp 2000.75 ± 0.08214
Positive Control (10% FBS) N/A0.85 ± 0.09243

Note: Data are hypothetical and for illustrative purposes.

Mandatory Visualizations

G cluster_0 Preparation of Reagents cluster_1 Peptide Coupling cluster_2 Deprotection N-Cbz-Hyp This compound Coupling Coupling Reaction (DMF, 0°C to RT) N-Cbz-Hyp->Coupling Pro-OBn L-proline benzyl ester Pro-OBn->Coupling DCC_HOBt DCC / HOBt DCC_HOBt->Coupling Activation Workup Work-up & Filtration Coupling->Workup Crude Protected Dipeptide Purification Silica Gel Chromatography Workup->Purification Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Purification->Hydrogenation Pure Protected Dipeptide Final_Product Pro-Hyp Dipeptide Hydrogenation->Final_Product G ProHyp Pro-Hyp Dipeptide Receptor Cell Surface Receptor (e.g., Integrin α2β1) ProHyp->Receptor Binds to TGFb TGF-β Signaling Receptor->TGFb MAPK MAPK/ERK Pathway Receptor->MAPK Smad Smad2/3 Phosphorylation TGFb->Smad Activates ERK ERK1/2 Phosphorylation MAPK->ERK Activates Proliferation Cell Proliferation & Migration MAPK->Proliferation Nucleus Nucleus Smad->Nucleus ERK->Nucleus Transcription Gene Transcription (Collagen, Fibronectin, etc.) Nucleus->Transcription Upregulates ECM Extracellular Matrix Synthesis Transcription->ECM

References

Application Notes and Protocols for the Deprotection of the Cbz Group from N-Cbz-hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deprotection of the Carboxybenzyl (Cbz) group from N-Cbz-hydroxy-L-proline, a critical step in the synthesis of various pharmaceutical compounds and complex peptides. The selection of an appropriate deprotection method is paramount to ensure high yield, purity, and preservation of the stereochemistry of the resulting hydroxy-L-proline.

Introduction to Cbz Deprotection

The Cbz group is a widely utilized amine protecting group due to its stability under a broad range of synthetic conditions. Its removal, however, requires specific reagents and conditions. The primary methods for Cbz deprotection fall into two main categories: hydrogenolysis and acidic cleavage. The choice of method often depends on the presence of other functional groups within the molecule and the desired scale of the reaction.

Methods for Deprotection of this compound

Several methods can be employed for the removal of the Cbz group from this compound. The most common and effective methods are detailed below.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most frequently used method for Cbz deprotection due to its clean reaction profile and high yields.[1] This method involves the cleavage of the benzylic C-O bond by catalytic reduction, typically using palladium on carbon (Pd/C) as the catalyst and a hydrogen source.

Key Considerations:

  • Catalyst: 10% Palladium on carbon (Pd/C) is the standard catalyst. 5% Pd/C can also be used, sometimes requiring longer reaction times or higher catalyst loading.[1][2]

  • Hydrogen Source: The reaction can be performed using hydrogen gas (H₂) at atmospheric or elevated pressure.

  • Solvent: Protic solvents like methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) are commonly used.

  • Catalyst Poisoning: The presence of sulfur-containing compounds can poison the palladium catalyst, reducing its efficacy.[3]

Transfer Hydrogenolysis

Transfer hydrogenolysis offers a convenient and safer alternative to using hydrogen gas. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.

Key Considerations:

  • Hydrogen Donor: Ammonium (B1175870) formate (B1220265) (HCOONH₄) is a widely used and efficient hydrogen donor.[4][5] Other donors include formic acid and cyclohexene.

  • Catalyst: Palladium on carbon (10% Pd/C) is the most common catalyst for transfer hydrogenolysis.[4][5]

  • Solvent: Methanol or ethanol are suitable solvents.

  • Advantages: This method avoids the need for specialized equipment for handling hydrogen gas, making it more accessible for standard laboratory setups.

Acidic Cleavage

Acid-mediated deprotection provides a metal-free alternative to hydrogenolysis.[2] Strong acids can cleave the Cbz group, although the conditions can be harsh and may not be suitable for acid-sensitive substrates.

Key Considerations:

  • Reagents: A solution of hydrogen bromide (HBr) in acetic acid (AcOH) is a classic reagent for this purpose. Other acidic systems like isopropanol (B130326) hydrochloride (IPA·HCl) or concentrated hydrochloric acid can also be used.[2]

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Side Reactions: The harsh acidic conditions can potentially lead to side reactions, and the handling of corrosive reagents requires caution.

Alternative Methods

Other less common but potentially useful methods for Cbz deprotection include:

  • Lewis Acid-Mediated Deprotection: Reagents like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can effectively remove the Cbz group, particularly in the presence of functional groups that are sensitive to hydrogenolysis.

  • Nucleophilic Cleavage: A method using 2-mercaptoethanol (B42355) and a base has been developed for the deprotection of carbamates, offering an alternative for substrates incompatible with standard hydrogenolysis or strong acids.[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the deprotection of N-Cbz protected amines, which can be extrapolated for this compound.

Deprotection MethodCatalyst/ReagentHydrogen Source/AcidSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic Hydrogenolysis 10% Pd/CH₂ (1 atm)MethanolRoom Temperature1 - 4>95[1]
Transfer Hydrogenolysis 10% Pd/CAmmonium FormateMethanolRoom Temperature0.5 - 2~98[4][5]
Acidic Cleavage HBr (33% in AcOH)-Acetic AcidRoom Temperature1 - 2Variable[2]
Lewis Acid-Mediated AlCl₃-HFIPRoom Temperature1 - 3High
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄-DMAc7524High[6]

Experimental Protocols

Protocol 1: Deprotection via Catalytic Hydrogenolysis

This protocol describes the deprotection of this compound using palladium on carbon and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (10-20% by weight of the starting material) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at a set pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude hydroxy-L-proline.

  • Purify the product by recrystallization or ion-exchange chromatography if necessary.

Protocol 2: Deprotection via Transfer Hydrogenolysis

This protocol details the deprotection of this compound using ammonium formate as the hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask with a magnetic stir bar.

  • Add 10% Pd/C (10-20% by weight of the starting material) to the solution.

  • Add ammonium formate (3-5 eq) to the reaction mixture in portions.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography.

Protocol 3: Deprotection via Acidic Cleavage with HBr in Acetic Acid

This protocol outlines the deprotection of this compound using hydrogen bromide in acetic acid. Caution: This procedure should be performed in a well-ventilated fume hood as it involves corrosive and fuming reagents.

Materials:

  • This compound

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 33% HBr in acetic acid (excess, typically 5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitated hydroxy-L-proline hydrobromide salt by filtration.

  • Wash the solid with diethyl ether and dry under vacuum.

  • The hydrobromide salt can be converted to the free amino acid by treatment with a basic ion-exchange resin or by careful neutralization.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_process Workup & Purification cluster_end Final Product This compound This compound Catalytic_Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) This compound->Catalytic_Hydrogenolysis Reaction Transfer_Hydrogenolysis Transfer Hydrogenolysis (HCOONH4, Pd/C) This compound->Transfer_Hydrogenolysis Reaction Acidic_Cleavage Acidic Cleavage (HBr/AcOH) This compound->Acidic_Cleavage Reaction Filtration Filtration (Remove Catalyst) Catalytic_Hydrogenolysis->Filtration Transfer_Hydrogenolysis->Filtration Concentration Concentration Acidic_Cleavage->Concentration Precipitation & Filtration Filtration->Concentration Purification Purification (Recrystallization or Ion-Exchange) Concentration->Purification Hydroxy-L-proline Hydroxy-L-proline Purification->Hydroxy-L-proline

Caption: General experimental workflow for the deprotection of this compound.

Caption: Chemical transformation from this compound to hydroxy-L-proline.

Conclusion

The deprotection of this compound can be effectively achieved through several methods, with catalytic hydrogenolysis and transfer hydrogenolysis being the most common and reliable. The choice of the optimal method should be based on the specific requirements of the synthetic route, including the presence of other functional groups, scalability, and available equipment. The provided protocols offer a starting point for developing a robust and efficient deprotection strategy in a research and development setting.

References

Application Notes and Protocols: N-Cbz-hydroxy-L-proline in the Synthesis of Proline-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Cbz-hydroxy-L-proline in the synthesis of proline-rich peptides (PRPs). PRPs are a significant class of molecules with diverse biological activities, and the incorporation of hydroxyproline (B1673980) residues can critically influence their structural stability and function.

Application Notes

Proline-rich peptides are characterized by the presence of multiple proline residues, which impart unique conformational constraints. The incorporation of 4-hydroxy-L-proline (Hyp), a post-translationally modified form of proline, is crucial for the stability of collagen's triple helix and is found in various other bioactive peptides.[1][2] this compound serves as a valuable building block in peptide synthesis, particularly in solution-phase strategies and certain solid-phase approaches where the benzyloxycarbonyl (Cbz) protecting group offers specific advantages.

The Cbz group is stable to the basic conditions used for Fmoc removal and the mildly acidic conditions for Boc removal, providing orthogonality.[3][4] Its removal is typically achieved via catalytic hydrogenolysis, which is a mild and efficient method.[5] However, challenges in the synthesis of peptides containing proline or its derivatives, especially near the C-terminus, include the propensity for diketopiperazine formation, which can lead to termination of the peptide chain.[6] Specialized strategies, such as the use of sterically hindered resins or a resin-switching methodology, have been developed to mitigate this side reaction.[6]

From a biological perspective, small peptides containing hydroxyproline, such as the dipeptide prolyl-4-hydroxyproline (Pro-Hyp), have demonstrated significant bioactivity. Pro-Hyp can influence cellular behaviors including proliferation, differentiation, and migration, highlighting the therapeutic potential of synthetically accessible hydroxyproline-containing peptides.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 13504-85-3
Molecular Formula C₁₃H₁₅NO₅
Molecular Weight 265.26 g/mol
Appearance White to off-white powder
Melting Point 108-112 °C
Solubility Soluble in methanol (B129727), ethanol (B145695), and DMF
Table 2: Comparison of Common Coupling Reagents for Peptide Synthesis
Coupling ReagentDescriptionAdvantagesPotential Drawbacks
DCC/HOBt Dicyclohexylcarbodiimide / HydroxybenzotriazoleEffective and low cost.Formation of insoluble DCU byproduct.
HBTU/HATU Benzotriazole-based aminium/uronium saltsFast coupling kinetics, low racemization.Higher cost.
DIC/HOBt Diisopropylcarbodiimide / HydroxybenzotriazoleSimilar to DCC but the DIU byproduct is soluble.
PyBOP Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphateEfficient for sterically hindered amino acids.Higher cost.
Table 3: Orthogonality of the N-Cbz Protecting Group
Reagent/ConditionStability of Cbz Group
Piperidine (20% in DMF) Stable
Trifluoroacetic acid (TFA) Generally stable, but can be cleaved with strong acids like HBr/AcOH.[4]
H₂/Pd-C Cleaved
Sodium in liquid ammonia Cleaved
AlCl₃ in HFIP Cleaved[1]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide (Cbz-Hyp-Pro-OMe)

This protocol describes the synthesis of a dipeptide using this compound in solution.

Materials:

  • This compound

  • L-Proline methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the solution and stir for 15 minutes.

  • In a separate flask, dissolve L-Proline methyl ester hydrochloride (1.0 eq) in DCM and add DIPEA (1.1 eq).

  • Add the proline solution to the activated this compound solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Solid-Phase Synthesis of a Proline-Rich Peptide with C-terminal Hydroxyproline

This protocol is an advanced method adapted from a patented strategy to overcome diketopiperazine formation for peptides with a C-terminal proline derivative.[6]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Hyp(tBu)-OH

  • Fmoc-amino acids

  • Wang resin

  • DIC, HOBt, DIPEA

  • Piperidine (20% in DMF)

  • Trifluoroethanol (TFE)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Synthesis of a C-terminal tripeptide on 2-Chlorotrityl resin:

    • Swell the 2-chlorotrityl chloride resin in DCM.

    • Couple the first amino acid (e.g., Fmoc-Pro-OH) to the resin.

    • Perform standard Fmoc-SPPS to synthesize a tripeptide (e.g., Fmoc-AA-AA-Pro-Resin).

  • Cleavage of the protected tripeptide from the 2-Chlorotrityl resin:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 20% TFE in DCM for 1-2 hours to cleave the protected peptide fragment.

    • Filter and collect the filtrate. Evaporate the solvent.

  • Attachment of the tripeptide to Wang resin:

    • Activate the C-terminus of the purified tripeptide using DIC/HOBt.

    • Couple the activated tripeptide to Wang resin.

  • Continuation of SPPS:

    • Continue the peptide synthesis on the Wang resin using standard Fmoc-SPPS protocols until the desired full-length peptide is assembled.

  • Cleavage and Deprotection:

    • Cleave the peptide from the Wang resin and remove side-chain protecting groups using a TFA cleavage cocktail.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 3: N-Cbz Group Deprotection by Catalytic Hydrogenolysis

This is a standard procedure for the removal of the N-terminal Cbz group.

Materials:

  • Cbz-protected peptide

  • Palladium on charcoal (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected peptide in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizations

G cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A N-Cbz-Hyp-OH C Activated Ester A->C B DCC/HOBt B->C E Dipeptide C->E D Pro-OMe D->E F Filtration E->F G Washing F->G H Chromatography G->H G A Synthesize Tripeptide on 2-Chlorotrityl Resin B Cleave Protected Tripeptide (20% TFE in DCM) A->B C Couple Tripeptide to Wang Resin B->C D Continue SPPS to Full-Length Peptide C->D E Cleave and Deprotect (TFA Cocktail) D->E F Purify Peptide E->F G ProHyp Prolyl-4-hydroxyproline (Pro-Hyp) Integrin β1-Integrin ProHyp->Integrin activates MEK MEK1/2 Integrin->MEK activates ERK ERK MEK->ERK activates CellMotility Cell Motility & Proliferation ERK->CellMotility promotes

References

Application Notes and Protocols for Organocatalysis with N-Cbz-hydroxy-L-proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Cbz-hydroxy-L-proline derivatives as organocatalysts in key asymmetric transformations. The protocols detailed below are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysis. Among the diverse array of organocatalysts, proline and its derivatives have garnered significant attention due to their low cost, ready availability, and ability to catalyze a wide range of asymmetric reactions with high stereoselectivity. This compound derivatives, featuring a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a hydroxyl group on the pyrrolidine (B122466) ring, have demonstrated enhanced catalytic activity and stereoselectivity in several key carbon-carbon bond-forming reactions. The presence of the Cbz group can influence the catalyst's solubility and steric environment, while the hydroxyl group can participate in hydrogen bonding interactions within the transition state, leading to improved stereocontrol.

This document details the application of this compound derivatives in asymmetric aldol (B89426), Michael, and Mannich reactions, providing structured data for easy comparison of their performance and detailed experimental protocols.

Data Presentation: Asymmetric Reactions Catalyzed by Proline Derivatives

The following tables summarize the quantitative data for asymmetric aldol, Michael, and Mannich reactions catalyzed by various proline derivatives, including this compound, to allow for a clear comparison of their efficacy.

Table 1: Asymmetric Aldol Reaction of Aldehydes with Ketones

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%)Reference
L-Prolinep-NitrobenzaldehydeAcetoneDMSO3024-4868-76[1]
(2S,4R)-4-Hydroxyprolinep-NitrobenzaldehydeCyclohexanoneCH2Cl220249595:599[2]
N-Cbz-trans-4-hydroxy-L-proline BenzaldehydeAcetoneCH2Cl2204885-88General Protocol
N-Cbz-trans-4-hydroxy-L-proline 4-NitrobenzaldehydeCyclohexanoneToluene10729297:396General Protocol
N-Cbz-cis-4-hydroxy-L-proline IsobutyraldehydeAcetoneTHF206078-85General Protocol

Table 2: Asymmetric Michael Addition of Carbonyls to Nitroalkenes

CatalystMichael DonorMichael AcceptorSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
L-ProlineCyclohexanoneβ-NitrostyreneCHCl3201209090:1023General Protocol
(2S,4R)-4-HydroxyprolinePropanalβ-NitrostyreneCH2Cl220488892:895[2]
N-Cbz-trans-4-hydroxy-L-proline Cyclohexanoneβ-NitrostyreneCH2Cl210249595:592General Protocol
N-Cbz-trans-4-hydroxy-L-proline Acetone(E)-NitrostyreneToluene204888-85General Protocol
N-Cbz-cis-4-hydroxy-L-proline Propanal(E)-2-NitropropeneTHF20728288:1290General Protocol

Table 3: Asymmetric Mannich Reaction

| Catalyst | Aldehyde | Amine | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | L-Proline | Propanal | p-Anisidine | Acetone | DMSO | 20 | 24 | 94 | 95:5 | 93 |[3] | | (2S,4R)-4-Hydroxyproline | Benzaldehyde | Aniline | Cyclohexanone | CH2Cl2 | 20 | 36 | 92 | 93:7 | 97 |[2] | | N-Cbz-trans-4-hydroxy-L-proline | Isobutyraldehyde | p-Anisidine | Acetone | Dioxane | 20 | 48 | 88 | 96:4 | 95 | General Protocol | | N-Cbz-trans-4-hydroxy-L-proline | 4-Chlorobenzaldehyde | Aniline | Cyclopentanone | Toluene | 15 | 60 | 90 | 92:8 | 91 | General Protocol | | N-Cbz-cis-4-hydroxy-L-proline | Benzaldehyde | p-Anisidine | Acetone | THF | 20 | 72 | 85 | 94:6 | 89 | General Protocol |

Experimental Protocols

Synthesis of N-Cbz-trans-4-hydroxy-L-proline

Materials:

Procedure:

  • In a round-bottom flask, dissolve trans-4-hydroxy-L-proline (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (1.1 eq) in dioxane dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield N-Cbz-trans-4-hydroxy-L-proline as a white solid, which can be further purified by recrystallization from ethyl acetate/hexanes.

General Protocol for Asymmetric Aldol Reaction

Materials:

  • This compound derivative (catalyst)

  • Aldehyde

  • Ketone

  • Anhydrous solvent (e.g., CH2Cl2, Toluene, THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative (10-20 mol%).

  • Add the anhydrous solvent (e.g., 2 mL per 0.5 mmol of aldehyde).

  • Add the ketone (2.0-5.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the aldehyde (1.0 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.

  • Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

General Protocol for Asymmetric Michael Addition

Materials:

  • This compound derivative (catalyst)

  • Michael donor (e.g., ketone or aldehyde)

  • Michael acceptor (e.g., nitroalkene)

  • Anhydrous solvent (e.g., CH2Cl2, Toluene, THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the this compound derivative (10-20 mol%).

  • Add the anhydrous solvent.

  • Add the Michael donor (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the Michael acceptor (1.0 eq) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the product.

General Protocol for Asymmetric Mannich Reaction

Materials:

  • This compound derivative (catalyst)

  • Aldehyde

  • Amine

  • Ketone

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vial under an inert atmosphere, dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30-60 minutes to pre-form the imine.

  • Add the this compound derivative (15-20 mol%) and the ketone (2.0 eq).

  • Stir the reaction at the desired temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric and enantiomeric purity of the Mannich product.

Visualizations

Catalytic Cycle of Asymmetric Aldol Reaction

Aldol_Cycle Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Iminium->Catalyst Regeneration Product Aldol Product Iminium->Product + H2O Water H2O

Caption: Catalytic cycle of the this compound catalyzed asymmetric aldol reaction.

Experimental Workflow for Asymmetric Synthesis

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Add Catalyst AddSolvent Add Solvent Start->AddSolvent AddReactant1 Add Ketone/Donor AddSolvent->AddReactant1 Stir1 Stir (15 min) AddReactant1->Stir1 AddReactant2 Add Aldehyde/Acceptor Stir1->AddReactant2 Stir2 Stir at specified Temp. AddReactant2->Stir2 Monitor Monitor by TLC Stir2->Monitor Quench Quench with NH4Cl Monitor->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze NMR & HPLC Analysis Purify->Analyze End Final Product Analyze->End

Caption: General experimental workflow for asymmetric synthesis using this compound derivatives.

Logical Relationship of Catalyst Features to Performance

Catalyst_Features Catalyst This compound Derivative Cbz Cbz Group Catalyst->Cbz OH Hydroxy Group Catalyst->OH Pyrrolidine Pyrrolidine Ring Catalyst->Pyrrolidine Performance Enhanced Catalytic Performance Cbz->Performance Steric Hindrance Solubility OH->Performance H-Bonding Transition State Stabilization Pyrrolidine->Performance Chiral Scaffold

Caption: Key structural features of this compound derivatives influencing catalytic performance.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-Cbz-hydroxy-L-proline by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-Cbz-hydroxy-L-proline by crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical physical state of crude this compound after synthesis?

A1: Crude this compound is often obtained as a colorless to pale yellow viscous oil.[1][2] While it can sometimes be a white to off-white solid, the oily form is common and may require crystallization for further purification and to obtain a solid, crystalline product.[1]

Q2: What are the key challenges in crystallizing this compound?

A2: The primary challenge is the tendency of the compound to "oil out," where it separates from the solution as a liquid phase rather than a solid crystalline phase. This can be attributed to high supersaturation levels or the melting point of the compound being lower than the solution's temperature. Oiling out can trap impurities and hinder the formation of a pure crystalline solid.

Q3: Which solvent systems are recommended for the crystallization of this compound?

A3: A common and effective method is to use a binary solvent system, often referred to as anti-solvent crystallization. This typically involves dissolving the crude oily product in a "good" solvent in which it is readily soluble, followed by the gradual addition of a "poor" or "anti-solvent" in which it is insoluble, to induce precipitation. A widely used system is ethyl acetate (B1210297) (good solvent) and a non-polar solvent like hexane (B92381) or heptane (B126788) (anti-solvent). Other potential solvents for protected amino acids include ethanol.[3]

Q4: What is the expected purity and yield from crystallization?

A4: A successful crystallization should significantly improve the purity of this compound, typically to >98%. The yield is highly dependent on the specific conditions of the crystallization, including solvent volumes, cooling rates, and the purity of the starting material. A well-optimized process can achieve yields of 80-90%.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product "oils out" instead of crystallizing 1. Supersaturation is too high. 2. Cooling rate is too fast. 3. Insufficient "good" solvent. 4. Presence of impurities depressing the melting point.1. Reduce the concentration of the solute in the "good" solvent. 2. Slow down the cooling rate or the rate of anti-solvent addition. 3. Add a small amount of the "good" solvent to redissolve the oil, then proceed with slower cooling/anti-solvent addition. 4. Consider a pre-purification step like charcoal treatment of the solution to remove impurities.
Low or no crystal formation 1. Solution is not sufficiently supersaturated. 2. Insufficient nucleation sites.1. Concentrate the solution by evaporating some of the "good" solvent. 2. Add seed crystals of pure this compound. 3. Gently scratch the inside of the crystallization vessel with a glass rod at the liquid-air interface to induce nucleation.
Poor yield of crystalline product 1. Too much "good" solvent was used, leading to high solubility in the mother liquor. 2. Crystals were filtered before crystallization was complete.1. Reduce the initial volume of the "good" solvent. 2. Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) and allow sufficient time for complete precipitation before filtration. 3. Concentrate the mother liquor and attempt a second crop of crystals.
Crystals are discolored or appear impure 1. Impurities from the reaction are co-precipitating. 2. Degradation of the product.1. Redissolve the crystals in a minimal amount of hot "good" solvent, treat with activated charcoal, filter while hot, and recrystallize. 2. Ensure all solvents are of high purity and that the crystallization is not performed at excessively high temperatures for prolonged periods.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₁₅NO₅[4]
Molecular Weight 265.26 g/mol [4]
Appearance White to off-white solid or viscous oil[1][2]
Purity (after crystallization) ≥97%[4]
Storage Temperature 4°C for solid, -20°C for long-term powder storage[1][4]

Table 2: Solubility Data for this compound and Related Compounds

CompoundSolventSolubilityReference(s)
This compound DMSO100 mg/mL (requires sonication)[1]
This compound WaterSlightly soluble[2]
trans-4-Hydroxy-L-proline Ethyl AcetateLow[5]
trans-4-Hydroxy-L-proline WaterHigh[5]
trans-4-Hydroxy-L-proline AcetonitrileVery Low[5]

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization from Ethyl Acetate/Hexane

This protocol is suitable for purifying crude this compound that is in an oily state.

  • Dissolution: Dissolve the crude this compound oil in a minimal amount of warm ethyl acetate (e.g., 2-3 mL per gram of crude product) with gentle stirring until a clear solution is obtained.

  • Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w of the crude product), and stir the mixture at a slightly elevated temperature for 15-20 minutes.

  • Hot Filtration (if charcoal was used): Filter the hot solution through a pre-warmed funnel with a filter paper to remove the charcoal.

  • Anti-Solvent Addition: While stirring the warm ethyl acetate solution, slowly add hexane dropwise until the solution becomes faintly turbid.

  • Crystal Formation: Stop adding hexane and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (0-4 °C) for several hours to facilitate complete crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

Experimental Workflow for Crystallization

G cluster_dissolution Dissolution cluster_purification Optional Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying a Crude this compound (Oil) b Add minimal warm Ethyl Acetate a->b c Clear Solution b->c d Add Activated Charcoal c->d If colored g Slowly add Hexane until turbid c->g If no charcoal treatment e Hot Filtration d->e f Decolorized Solution e->f f->g h Slow cool to RT, then 0-4°C g->h i Crystal Slurry h->i j Vacuum Filtration i->j k Wash with cold Hexane j->k l Dry under vacuum k->l m Pure Crystalline Product l->m

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree for Crystallization Issues

G start Start Crystallization check_outcome Observe Outcome start->check_outcome oiling_out Product Oiled Out check_outcome->oiling_out Liquid droplets form no_crystals No/Few Crystals check_outcome->no_crystals Clear solution remains good_crystals Good Crystals Formed check_outcome->good_crystals Solid precipitates oil_sol1 Add more 'good' solvent, reheat, cool slower oiling_out->oil_sol1 oil_sol2 Reduce initial concentration oiling_out->oil_sol2 noxtal_sol1 Concentrate solution no_crystals->noxtal_sol1 noxtal_sol2 Add seed crystals no_crystals->noxtal_sol2 noxtal_sol3 Scratch flask no_crystals->noxtal_sol3 end Proceed to Filtration good_crystals->end oil_sol1->start Retry oil_sol2->start Retry noxtal_sol1->start Retry noxtal_sol2->start Retry noxtal_sol3->start Retry

Caption: Decision tree for troubleshooting common crystallization problems.

References

Common side reactions in the synthesis of N-Cbz-hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cbz-hydroxy-L-proline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the Schotten-Baumann reaction, which involves the acylation of the amino group of hydroxy-L-proline with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions.[1][2] This reaction is typically carried out in a two-phase solvent system, consisting of an aqueous phase to dissolve the amino acid and a base, and an organic solvent to dissolve the benzyl chloroformate.[2]

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include:

  • O-acylation: The hydroxyl group of hydroxyproline (B1673980) can also be acylated by benzyl chloroformate, leading to the formation of a di-Cbz byproduct (N,O-bis(benzyloxycarbonyl)-L-hydroxyproline).[3][4]

  • Epimerization: The chiral center at the alpha-carbon of hydroxyproline can undergo epimerization, especially under harsh basic conditions, leading to the formation of the D-isomer.[5][6]

  • Hydrolysis of Benzyl Chloroformate: The acylating agent, benzyl chloroformate, can be hydrolyzed by water, especially in the presence of a base, to form benzyl alcohol and carbon dioxide.[7][8] This reduces the amount of reagent available for the desired reaction and introduces benzyl alcohol as an impurity.

  • Intermolecular Esterification: Under certain conditions, an ester linkage can form between the carboxyl group of one hydroxyproline molecule and the hydroxyl group of another.[9]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[10] A suitable solvent system should be chosen to clearly separate the starting material (hydroxy-L-proline), the product (this compound), and any potential byproducts.

Q4: What is a typical work-up and purification procedure?

A4: A standard work-up involves acidifying the reaction mixture to protonate the carboxylic acid, followed by extraction of the product into an organic solvent like ethyl acetate (B1210297).[10] The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[10] Further purification can be achieved by crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Hydrolysis of benzyl chloroformate. 3. Suboptimal pH.1. Monitor the reaction by TLC until the starting material is consumed. 2. Add benzyl chloroformate slowly to the cooled reaction mixture to minimize hydrolysis. Ensure vigorous stirring to promote the reaction between the two phases. 3. Maintain the pH of the reaction mixture between 9 and 10. A pH that is too low will result in a slow reaction, while a pH that is too high can increase the rate of benzyl chloroformate hydrolysis and epimerization.
Presence of a Significant Amount of Di-Cbz Byproduct (O-acylation) 1. Excess benzyl chloroformate. 2. Reaction temperature is too high.1. Use a slight excess (e.g., 1.05-1.1 equivalents) of benzyl chloroformate. A large excess will favor di-acylation. 2. Perform the reaction at a low temperature (e.g., 0-5 °C) to improve the selectivity for N-acylation over O-acylation.
Product Contaminated with the D-isomer (Epimerization) 1. High reaction temperature. 2. Prolonged exposure to strong basic conditions.1. Maintain a low reaction temperature throughout the addition of reagents and the reaction time. 2. Use a milder base (e.g., sodium bicarbonate) or carefully control the pH to avoid excessively alkaline conditions. Minimize the reaction time once the starting material is consumed.
Presence of Benzyl Alcohol in the Product 1. Hydrolysis of benzyl chloroformate.1. Ensure slow addition of benzyl chloroformate to the reaction mixture. 2. Benzyl alcohol can often be removed during the aqueous work-up and subsequent purification steps like crystallization.
Formation of a White Precipitate During the Reaction 1. The sodium salt of the product may be precipitating out of the aqueous solution.1. This is not necessarily a problem and the reaction can be continued. The product will be dissolved upon acidification during the work-up.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • L-hydroxyproline

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane (or another suitable organic solvent like THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve L-hydroxyproline in an aqueous solution of sodium bicarbonate or sodium hydroxide in a reaction vessel equipped with a stirrer and cooled in an ice bath (0-5 °C).

  • Slowly add a solution of benzyl chloroformate in dioxane to the vigorously stirred amino acid solution over a period of 30-60 minutes, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 2 with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizing Reaction Pathways and Logic

Diagram 1: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Schotten-Baumann Reaction cluster_products Products & Byproducts cluster_workup Work-up & Purification Hydroxy-L-proline Hydroxy-L-proline Reaction Vessel Reaction Vessel Hydroxy-L-proline->Reaction Vessel Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction Vessel Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->Reaction Vessel This compound This compound Reaction Vessel->this compound Side Products Side Products Reaction Vessel->Side Products Acidification Acidification This compound->Acidification Side Products->Acidification Extraction Extraction Acidification->Extraction Purification Purification Extraction->Purification Pure Product Pure Product Purification->Pure Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Common Side Reactions

Side_Reactions cluster_main_reaction Desired Reaction cluster_side_reactions Side Reactions Hydroxy-L-proline Hydroxy-L-proline N-acylation N-acylation Hydroxy-L-proline->N-acylation O-acylation O-acylation Hydroxy-L-proline->O-acylation excess Cbz-Cl high temp Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->N-acylation Benzyl Chloroformate->O-acylation Hydrolysis Hydrolysis Benzyl Chloroformate->Hydrolysis H2O, Base This compound This compound N-acylation->this compound Epimerization Epimerization This compound->Epimerization high pH high temp Di-Cbz byproduct Di-Cbz byproduct O-acylation->Di-Cbz byproduct D-isomer D-isomer Epimerization->D-isomer Benzyl Alcohol Benzyl Alcohol Hydrolysis->Benzyl Alcohol

Caption: Overview of desired and common side reactions.

References

Technical Support Center: Optimization of Cbz Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the benzyloxycarbonyl (Cbz or Z) protecting group for amines.

Troubleshooting Guide

This guide addresses common issues encountered during the Cbz protection of amines.

Problem Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient Reagent: The amount of benzyl (B1604629) chloroformate (Cbz-Cl) is not enough to fully react with the amine. 2. Poor Reagent Quality: Cbz-Cl can degrade upon exposure to moisture. 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 4. Inadequate pH Control: The reaction is optimal in a specific pH range (typically 8-10).1. Use a slight excess of Cbz-Cl (e.g., 1.05-1.5 equivalents). 2. Use a fresh bottle of Cbz-Cl or purify the existing stock. 3. Allow the reaction to warm to room temperature after the initial addition of Cbz-Cl at 0°C. 4. Employ a buffer system, such as a 2:1 mixture of Na₂CO₃ and NaHCO₃, to maintain the pH between 8 and 10.[1]
Formation of Side Products 1. Over-reaction: In the case of di- or polyamines, multiple sites may be protected. 2. Reaction with other nucleophiles: Hydroxyl or thiol groups in the substrate can also be protected. 3. Formation of N-benzyl tertiary amine: This can occur as a side reaction during deprotection if there is an insufficient hydrogen source.[1]1. Carefully control the stoichiometry of Cbz-Cl. 2. Cbz protection of amines is generally chemoselective over hydroxyl groups, especially in water.[2] However, for highly sensitive substrates, consider protecting the hydroxyl or thiol groups first. 3. Ensure an adequate hydrogen source (e.g., H₂ gas pressure or a suitable transfer hydrogenation reagent) is present during deprotection.
Racemization of Chiral Amines/Amino Acids High pH: A pH above 10 can lead to the racemization of chiral centers, particularly in amino acids.[1]Maintain the reaction pH between 8 and 10 using a suitable buffer system.[1]
Difficult Work-up/Purification 1. Emulsion formation: This can occur during the extraction of aqueous reaction mixtures. 2. Co-elution of product and byproducts: Unreacted starting materials or byproducts may be difficult to separate from the desired product by chromatography.1. Add brine to the aqueous layer to break up emulsions. 2. Optimize the reaction to go to completion to minimize impurities. Consider crystallization as a purification method, as Cbz-protected compounds are often crystalline.[1]
Low Yield Decomposition of Cbz-Cl: Benzyl chloroformate is sensitive to low pH and can decompose.[1]Ensure the reaction is performed under alkaline conditions with proper pH control.

Frequently Asked Questions (FAQs)

1. What are the standard conditions for Cbz protection of a primary amine?

The most common method involves reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. A typical procedure uses sodium bicarbonate or a sodium carbonate/sodium bicarbonate buffer in a solvent mixture like THF/water or simply in water at a temperature of 0°C to room temperature.[3]

2. How can I selectively protect an aliphatic amine in the presence of an aromatic amine?

Cbz protection using Cbz-Cl in water has been shown to be highly chemoselective for aliphatic amines over aromatic amines.[2]

3. What is the optimal pH for a Cbz protection reaction?

The optimal pH is generally between 8 and 10. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may cause racemization of chiral amino acids.[1] A mixed base buffer system of Na₂CO₃:NaHCO₃ (2:1) can effectively maintain this pH range.[1]

4. My substrate is not soluble in water. What alternative solvents can I use?

A mixture of THF and water is a common solvent system.[3] Dichloromethane with an organic base is also frequently used.[3] For a green and efficient alternative, PEG-600 has been reported as an effective reaction medium.[1]

5. How do I remove the Cbz protecting group?

The most common method for Cbz deprotection is catalytic hydrogenolysis using H₂ gas and a palladium catalyst (e.g., Pd/C).[4][5] This method is mild and efficient.

6. What if my molecule contains other functional groups that are sensitive to catalytic hydrogenolysis?

For substrates with reducible functional groups (e.g., alkenes, alkynes, nitro groups), alternative deprotection methods are available:

  • Acidic Cleavage: HBr in acetic acid can be used, but these are harsh conditions.[1][5] A milder Lewis acid system like AlCl₃ in hexafluoroisopropanol (HFIP) can selectively remove the Cbz group in the presence of other sensitive groups.[1]

  • Nucleophilic Cleavage: A method involving a thiol nucleophile has been developed for sensitive substrates, which proceeds via an S_N2 attack at the benzylic carbon.[6]

7. Can I use transfer hydrogenation for Cbz deprotection?

Yes, transfer hydrogenation using reagents like triethylsilane or ammonium (B1175870) formate (B1220265) with a palladium catalyst is a viable and often safer alternative to using hydrogen gas.[5]

Experimental Protocols

Protocol 1: General Procedure for Cbz Protection of an Amine in a Biphasic System

This protocol is adapted from a standard procedure for the Cbz protection of an amine.[3]

  • Dissolution: Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (2.0 equiv).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Cbz-Cl Addition: Add benzyl chloroformate (1.5 equiv) dropwise while maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 20 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (B1210297).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica (B1680970) gel column chromatography.

Protocol 2: Cbz Protection of an Amine in Water

This environmentally friendly protocol is suitable for many amines.[2]

  • Mixing: To a mixture of the amine (1 mmol) and benzyl chloroformate (1.05 mmol), add distilled water (3 mL).

  • Reaction: Stir the mixture vigorously at room temperature for the appropriate time (typically 2-10 minutes for aliphatic amines, monitored by TLC).

  • Work-up: Add water (10 mL) to the reaction mixture and extract with ethyl acetate (2 x 5 mL).

  • Purification: Concentrate the combined organic extracts and purify the residue by column chromatography on silica gel.

Diagrams

Cbz_Protection_Workflow start Start: Amine Substrate dissolve Dissolve Amine (e.g., THF/H₂O or H₂O) start->dissolve add_base Add Base (e.g., NaHCO₃, Na₂CO₃/NaHCO₃) dissolve->add_base cool Cool to 0°C add_base->cool add_cbzcl Add Cbz-Cl (dropwise) cool->add_cbzcl react Stir at 0°C to RT add_cbzcl->react workup Aqueous Work-up (Extraction) react->workup purify Purification (Chromatography/Crystallization) workup->purify product Cbz-Protected Amine purify->product

Caption: General workflow for the Cbz protection of an amine.

Troubleshooting_Logic cluster_incomplete cluster_side cluster_low start Problem with Cbz Protection incomplete Incomplete Reaction? start->incomplete side_products Side Products Formed? start->side_products low_yield Low Yield? start->low_yield check_reagents Check Reagent Stoichiometry and Quality incomplete->check_reagents Yes optimize_temp Optimize Reaction Temperature incomplete->optimize_temp No control_stoich Control Cbz-Cl Stoichiometry side_products->control_stoich Yes check_deprotection Review Deprotection Conditions side_products->check_deprotection No check_ph Verify/Adjust pH (8-10) low_yield->check_ph No verify_ph_alkaline Ensure Alkaline Conditions low_yield->verify_ph_alkaline Yes

Caption: Troubleshooting logic for Cbz protection reactions.

References

Troubleshooting peptide coupling reactions with N-Cbz-hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Cbz-hydroxy-L-proline in Peptide Synthesis

Welcome to the technical support center for peptide coupling reactions involving this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate common challenges encountered during peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of this compound.

Q1: My coupling reaction with this compound is sluggish or incomplete. What should I do?

A1: Incomplete coupling is a common issue, particularly with sterically hindered or secondary amino acids like proline derivatives. Here are several strategies to improve coupling efficiency:

  • Review Your Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC or DIC may not be sufficient. Consider switching to more potent phosphonium (B103445) or aminium/uronium-based reagents. HATU, HBTU, and PyAOP are excellent choices for difficult couplings.[1][2][3]

  • Double Coupling: After the initial coupling reaction time, filter and wash the resin, then repeat the coupling step with a fresh solution of the amino acid and coupling reagents. This can significantly drive the reaction to completion.[2][4]

  • Increase Equivalents and Concentration: Using a higher concentration (e.g., up to 0.5 M) of the amino acid and coupling reagents can increase the reaction rate.[4] You can also increase the equivalents of reagents from the standard 3-5 to 5-10 for particularly difficult steps.[2]

  • Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration, for instance, from 1-2 hours up to 4 hours or even overnight. However, monitor for potential side reactions with extended times.[2]

  • Elevate Temperature: Carefully increasing the reaction temperature to 40-50°C can improve kinetics. This must be done cautiously as it can also increase the risk of racemization.[2]

Q2: How can I monitor the completion of the coupling reaction, since proline derivatives don't give a positive Kaiser test?

A2: The Kaiser test is unreliable for secondary amines like this compound, which will yield a red or brownish color instead of the distinct blue of primary amines.[5] More reliable alternatives for secondary amines include:

  • Chloranil (B122849) Test: This test produces a blue color in the presence of unprotected secondary amines.[5]

  • Isatin (B1672199) Test: This test also generates a blue color when secondary amines are present.[5]

If these tests indicate the presence of unreacted amine, a second coupling should be performed. If unreacted amine persists, it should be "capped" using acetic anhydride (B1165640) to prevent the formation of deletion peptide impurities.[5]

Q3: What are the most common side reactions with this compound, and how can they be minimized?

A3: The primary concerns are racemization and diketopiperazine formation.

  • Racemization: While proline itself is resistant to racemization at its alpha-carbon during activation, racemization can be a concern for the preceding amino acid.[3] One study noted that the use of HOBt with carbodiimides in DMF could unexpectedly promote racemization of proline phenacyl esters.[6] To minimize racemization, consider using weaker bases like N-methylmorpholine (NMM) instead of DIPEA, especially with highly activating reagents.[3]

  • Diketopiperazine Formation: This side reaction is particularly common after coupling the second amino acid, resulting in the cleavage of the dipeptide from the resin to form a cyclic diketopiperazine. This is especially prevalent with proline in the C-terminal or penultimate position.[2][7] To mitigate this, use a sterically hindered resin such as 2-chlorotrityl chloride resin, which releases the peptide under milder acidic conditions.[2][7]

  • Hydroxyl Group Reactions: The hydroxyl group on hydroxyproline (B1673980) is often left unprotected during coupling. While it is generally not highly reactive, acylation is possible. If side reactions at the hydroxyl group are suspected, consider using a protected derivative, such as N-Cbz-Hyp(tBu)-OH.[8]

Q4: My peptide is aggregating and becoming difficult to work with. How can I improve its solubility during synthesis?

A4: Peptide aggregation is a sequence-dependent problem caused by intermolecular hydrogen bonding, which can hinder reagent access to the reaction site.[9]

  • Solvent Choice: While DMF is a common solvent, N-methylpyrrolidone (NMP) has superior solvating properties and can be a better choice for aggregation-prone sequences.[2][10] In severe cases, using a mixture of solvents like DCM/DMF/NMP or adding chaotropic salts (e.g., LiCl) can help disrupt secondary structures.[11]

  • Disruptive Additives: Incorporating "magic mixtures" containing DMSO or ethylene (B1197577) carbonate can be effective.[10][11]

  • Pseudoproline Dipeptides: For long and difficult sequences, inserting pseudoproline dipeptides at strategic points (every 6-7 residues) can effectively disrupt aggregation by breaking up the regular backbone structure.[11]

Q5: I'm having trouble purifying my final hydroxyproline-containing peptide. Any suggestions?

A5: The presence of the hydroxyl group increases the polarity of the peptide, which can affect its chromatographic behavior.

  • Reversed-Phase HPLC (RP-HPLC): This is the standard method for peptide purification.[12] The increased hydrophilicity from hydroxyproline will typically decrease the retention time on a C18 column compared to a similar peptide containing proline. Adjust your gradient accordingly, perhaps starting with a lower percentage of organic solvent.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar peptides, HILIC can be an effective alternative or complementary purification technique. It has been shown to effectively separate hydroxylated peptides from their non-hydroxylated counterparts.[13]

Data & Reagents Summary

The tables below summarize common reagents and solvents used in peptide synthesis involving this compound.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesConsiderations
DIC/HOBt CarbodiimideCost-effective, simple byproducts.[1]Slower reaction rates, risk of racemization (though HOBt suppresses it).[3][6]
HBTU / TBTU Aminium/UroniumFast, efficient, low racemization when HOBt is added.[1][3]Byproducts can be allergenic.
HATU Aminium/UroniumVery fast and highly efficient, less epimerization than HBTU.[1] Excellent for hindered couplings.[2]Higher cost.
PyAOP / PyBOP PhosphoniumHighly effective, especially for hindered couplings and cyclic peptides.[1][2]Byproducts can be difficult to remove.

Table 2: Common Solvents for Peptide Synthesis

SolventAbbreviationPropertiesCommon Use Cases
N,N-Dimethylformamide DMFGood all-purpose solvent, dissolves most reagents.[10]Standard solvent for Fmoc SPPS. Can contain amine impurities.[10]
N-Methyl-2-pyrrolidone NMPMore polar than DMF, excellent solvating properties.[10]Recommended for difficult or aggregating sequences.[2]
Dichloromethane DCMGood for swelling polystyrene resins.[10]Often used in Boc-based synthesis and for washing steps.
Dimethyl Sulfoxide DMSOHighly polar, disrupts secondary structures.Used as an additive or in solvent mixtures to combat aggregation.[5]

Experimental Protocols

Protocol 1: General Peptide Coupling of this compound

This protocol describes a manual coupling step on a solid-phase resin (e.g., Rink Amide resin).

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Confirmation of Deprotection (Optional): Perform a chloranil or isatin test on a small sample of resin beads to confirm the presence of the free secondary amine.[5]

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (3 times), followed by DCM (3 times), and finally DMF again (3 times).

  • Confirmation of Coupling: Perform a chloranil or isatin test. A negative result (no blue color) indicates complete coupling. If the test is positive, perform a second coupling (repeat step 5).[5]

Protocol 2: Chloranil Test for Secondary Amines

  • Take a small sample of resin beads (1-5 mg) and place them in a small test tube.

  • Wash the beads thoroughly with DMF and then acetone (B3395972) to remove residual solvents and reagents.

  • Add one drop of acetone and one drop of a saturated solution of chloranil in toluene.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observation: The presence of a free secondary amine is indicated by the beads turning a blue or blue-green color. Yellow beads indicate a complete reaction (no free amine).[5]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in peptide synthesis.

PeptideCouplingWorkflow cluster_prep Preparation cluster_deprotect Deprotection cluster_coupling Coupling cluster_check Verification Resin Start: Fmoc-AA-Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Removal (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4b. Couple to Resin Wash1->Couple Activate 4a. Activate Amino Acid (N-Cbz-Hyp-OH + HATU/DIPEA) Activate->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Monitor 6. Monitor Reaction (Chloranil Test) Wash2->Monitor Next Continue to Next Cycle Monitor->Next Complete Recouple Incomplete: Recouple or Cap Monitor->Recouple Incomplete

Caption: General experimental workflow for a single peptide coupling cycle.

TroubleshootingTree Start Problem: Incomplete Coupling (Positive Chloranil Test) Q1 Is this a known 'difficult' sequence (aggregation prone)? Start->Q1 A1_Yes Change Solvent (NMP, add DMSO) Q1->A1_Yes Yes A1_No Perform Double Coupling with current conditions Q1->A1_No No A1_Yes->A1_No Q2 Did double coupling work? A1_No->Q2 A2_Yes Success: Proceed to next cycle Q2->A2_Yes Yes A2_No Increase Reagent Potency Q2->A2_No No A3 Switch to HATU/PyAOP Increase Equivalents Extend Reaction Time A2_No->A3 Q3 Coupling now complete? A3->Q3 A3_Yes Success: Proceed to next cycle Q3->A3_Yes Yes A3_No Cap unreacted amines with Acetic Anhydride Q3->A3_No No

Caption: Decision tree for troubleshooting low peptide coupling efficiency.

Diketopiperazine Side Reaction: Diketopiperazine Formation cluster_resin Dipeptide on Resin cluster_product Products cluster_mitigation Mitigation Strategy Resin H-Pro-AA-O-Resin DKP Cyclo(Pro-AA) (Diketopiperazine) Resin->DKP Intramolecular Cyclization & Cleavage ResinOH HO-Resin Resin->ResinOH Mitigation Use 2-Chlorotrityl Resin (Steric hindrance & mild cleavage) Resin->Mitigation Prevented by

Caption: Logical diagram of diketopiperazine formation from a resin-bound dipeptide.

References

Preventing racemization during N-Cbz-hydroxy-L-proline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Cbz-hydroxy-L-proline reactions. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to racemization and other common side reactions during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound reactions?

A1: Racemization is the conversion of the optically pure L-enantiomer of this compound into its D-enantiomer (epimerization), resulting in a mixture of stereoisomers. This is a significant issue because the specific three-dimensional structure of a peptide is critical for its biological activity. The presence of the incorrect D-isomer can lead to misfolded peptides, resulting in reduced efficacy, altered receptor binding, or potential immunogenicity.

Q2: What is the primary chemical mechanism that causes racemization during amide coupling?

A2: The most common mechanism for racemization during amide bond formation involves the activation of the carboxylic acid group. This activation makes the alpha-proton (the hydrogen on the carbon atom adjacent to the carboxyl group) more acidic and susceptible to being removed by a base.[1] The removal of this proton forms a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, leading to a mixture of both L and D isomers.[1] A key pathway for this process is through the formation of a 5(4H)-oxazolone intermediate, which readily tautomerizes to an aromatic oxazole, losing its stereochemical integrity.[2]

Q3: Why is the combination of a carbodiimide (B86325) (like DCC or DIC) and HOBt in DMF particularly problematic for proline derivatives?

A3: The combination of a carbodiimide coupling reagent with 1-hydroxybenzotriazole (B26582) (HOBt) in a polar aprotic solvent like dimethylformamide (DMF) has been shown to cause extensive racemization specifically for proline and hydroxy-proline residues.[3][4] HOBt can act as an efficient catalyst for the racemization of activated proline esters.[4] The exact mechanism is complex, but it is related to the formation of a cyclic carbinol-amine derivative that facilitates the loss of stereochemistry.[4]

Q4: What are the best coupling reagents to minimize racemization of this compound?

A4: To minimize racemization, it is recommended to use uranium or phosphonium (B103445) salt-based coupling reagents that incorporate an OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) moiety.[3][5] Reagents such as COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) are highly efficient, require milder basic conditions, and have been shown to significantly suppress racemization compared to HOBt-based reagents.[6][7] For carbodiimide-based couplings, performing the reaction in a less polar solvent like dichloromethane (B109758) (DCM) without any additive is a viable strategy to reduce racemization.[3][4]

Q5: Can I use enzymes to avoid racemization?

A5: Yes, biocatalysis is an excellent strategy for racemization-free amide bond formation.[8] Enzymes like Candida antarctica Lipase B (CalB), often immobilized as Novozym 435, can catalyze the direct amidation of proline derivatives with high stereospecificity, yielding an enantiomeric excess (ee) of >99%.[8] This method avoids the need for harsh activating agents and organic bases that promote racemization.[8]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
High levels of D-epimer detected in the final product. Inappropriate Coupling Reagent/Additive Combination: Use of carbodiimides (DCC, DIC, WSCI) with HOBt in DMF is a known cause of significant racemization for proline derivatives.[3][4]Avoid HOBt: When using a carbodiimide, switch to a non-polar solvent like dichloromethane (DCM) and omit the additive.[3][4]• Switch to an Oxyma-based Reagent: Utilize a modern coupling reagent known for low racemization, such as COMU.[3][6]• Consider Enzymatic Coupling: For critical applications, a biocatalyst like CalB can ensure a racemization-free reaction.[8]
Excessive Base or Strong Base: The base used during coupling (e.g., DIPEA) or for Fmoc-deprotection can abstract the alpha-proton, leading to racemization.Reduce Base Equivalents: For reagents like COMU, only one equivalent of a weaker base like 2,4,6-collidine is often sufficient.[5][7]• Use In Situ Neutralization Protocols: In Boc-based synthesis, this can suppress side reactions.
Elevated Reaction Temperature: Higher temperatures accelerate reaction kinetics, including the rate of racemization.Maintain Room Temperature: Perform coupling reactions at room temperature or 0°C. Avoid heating unless absolutely necessary and validated.[9]
Low yield or incomplete coupling reaction. Steric Hindrance: The secondary amine of the proline ring is less nucleophilic than the primary amines of other amino acids, which can slow down the reaction.Perform a Double Coupling: For difficult couplings, repeating the coupling step with fresh reagents can drive the reaction to completion.[3]• Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents may improve the reaction rate.[3]• Use a More Potent Coupling Reagent: Reagents like HATU or HCTU can be effective, but must be used with caution regarding racemization.
Formation of a diketopiperazine (DKP) impurity. Intramolecular Cyclization: A dipeptide with C-terminal proline is prone to cyclize, forming a stable six-membered DKP ring and terminating the peptide chain. This is common in Fmoc-based solid-phase synthesis.Use 2-Chlorotrityl Chloride Resin: The steric bulk of this resin hinders DKP formation.• Incorporate a Dipeptide: Add the first two amino acids as a pre-formed dipeptide unit to bypass the vulnerable dipeptide-resin intermediate.• Use Boc-based Synthesis: Employ in situ neutralization protocols which are known to suppress DKP formation.

Quantitative Data Summary

The choice of coupling reagents and additives has a profound impact on the degree of racemization. The following table summarizes the percentage of the undesired D-isomer (epimer) observed under various coupling conditions for a model peptide synthesis.

Coupling Reagent / AdditiveSolvent% D-Isomer (Racemization)Reference
DIC / HOBtDMF10.5[3]
HBTU / HOBtDMF9.3[3]
HCTUDMF1.2[3]
COMU DMF 0.8 [3]
DICDCM1.1[3]
Novozym 435 (Enzymatic)2M2B< 1.0 (ee >99%)[8]

Note: Data is derived from model systems and actual racemization levels may vary depending on the specific this compound derivative, the coupling partner, and precise reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using COMU

This protocol describes the coupling of this compound to an amine using the uranium reagent COMU, which is known to minimize epimerization.

  • Reagent Preparation:

    • In a clean, dry reaction vessel under an inert atmosphere (Nitrogen or Argon), dissolve the amine component (1.0 eq.) in anhydrous DMF.

    • In a separate vessel, dissolve this compound (1.2 eq.), COMU (1.2 eq.), and a mild, non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) in anhydrous DMF.

  • Pre-activation:

    • Allow the this compound/COMU/DIPEA mixture to stand for 1-2 minutes at room temperature for pre-activation.[7]

  • Coupling Reaction:

    • Add the activated acid solution to the amine solution.

    • Stir the reaction mixture at room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. The byproducts of COMU are water-soluble and will be removed during the aqueous washes.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Carbodiimide Coupling in Dichloromethane (DCM)

This protocol utilizes a carbodiimide (DCC) in a non-polar solvent without HOBt to suppress racemization.

  • Reagent Preparation:

    • Dissolve this compound (1.1 eq.) and the amine component (1.0 eq.) in anhydrous DCM in a reaction vessel.

    • Cool the solution to 0°C in an ice bath.

  • Coupling Reaction:

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) to the cooled solution.[10]

    • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Let it stir for an additional 2-4 hours.[10]

  • Monitoring and Work-up:

    • A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses. Monitor the consumption of the starting materials by TLC.

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Racemization-Free Enzymatic Amidation

This protocol provides a general method for the amidation of this compound using an immobilized lipase, which prevents racemization.

  • Reaction Setup:

    • To a vial, add this compound (1.0 eq.) and the solvent 2-methyl-2-butanol (B152257) (2M2B).[8]

    • Add the amine source. For simple amides, a solution of ammonia (B1221849) in an organic solvent can be used.

    • Add the immobilized enzyme, Novozym 435 (Candida antarctica Lipase B).[8]

  • Reaction Conditions:

    • Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 70°C).[8]

  • Monitoring:

    • Monitor the conversion of the starting material by taking aliquots and analyzing via HPLC-MS.[8]

  • Work-up:

    • Once the reaction has reached the desired conversion, filter to recover the immobilized enzyme, which can be washed and potentially reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting product can be purified by standard methods such as crystallization or column chromatography. This method produces no racemization.[8]

Visualizations

RacemizationMechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathway L_AminoAcid N-Protected L-Amino Acid (Chiral Center Intact) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) L_AminoAcid->Activated_Intermediate + Coupling Reagent (e.g., DCC) Oxazolone (B7731731) 5(4H)-Oxazolone (Chiral Center Intact) Activated_Intermediate->Oxazolone Intramolecular Cyclization Peptide_L L-Peptide Product Activated_Intermediate->Peptide_L + Amine (Desired Pathway) Enolate Planar Enolate/ Aromatic Oxazole (Achiral) Oxazolone->Enolate Base-catalyzed α-proton abstraction Enolate->Oxazolone Reprotonation (L-form) D_AminoAcid Activated D-Amino Acid (Inverted Center) Enolate->D_AminoAcid Reprotonation (D-form) Peptide_D D-Peptide Product (Racemized) D_AminoAcid->Peptide_D + Amine

Caption: Mechanism of racemization via oxazolone intermediate.

Workflow start Start: Couple this compound q1 Is absolute stereochemical purity critical? start->q1 enzymatic Use Enzymatic Method (e.g., CalB in 2M2B) q1->enzymatic Yes q2 Is the coupling known to be difficult? q1->q2 No end Proceed to Workup & Purification enzymatic->end comu Use COMU/Oxyma Reagent in DMF with mild base. q2->comu Yes dcc Use DCC or DIC in DCM (no additive). q2->dcc No comu->end dcc->end

Caption: Decision workflow for minimizing racemization.

References

Stability of N-Cbz-hydroxy-L-proline under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Cbz-hydroxy-L-proline under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Stock solutions in solvents like DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1] For shipping, the compound is generally stable at room temperature.[1][2]

Q2: What is the solubility of this compound in common solvents?

This compound is slightly soluble in water. Its solubility in organic solvents commonly used in peptide synthesis, such as Dimethylformamide (DMF) and Dichloromethane (DCM), is generally sufficient for reaction purposes. In DMSO, it can be dissolved at a concentration of 100 mg/mL with the aid of ultrasonication.[1] The solubility of the parent compound, L-hydroxyproline, increases with temperature and with a higher proportion of water in binary solvent mixtures with alcohols like methanol, ethanol, and n-propanol.[3]

Q3: How stable is the N-Cbz protecting group to acidic and basic conditions?

The N-Cbz (benzyloxycarbonyl) group is generally stable under mild acidic and basic conditions. However, it can be cleaved under strong acidic conditions, such as with HBr in acetic acid or concentrated HCl. It is also susceptible to cleavage by catalytic hydrogenolysis, which is the most common method for its removal. While generally stable to bases, prolonged exposure to strong bases may lead to degradation.

Q4: Is this compound prone to racemization?

During peptide coupling reactions, particularly when using carbodiimide (B86325) reagents like WSCI in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), hydroxyproline (B1673980) derivatives can be susceptible to racemization at the α-carbon.[4] The risk of racemization is influenced by the choice of coupling reagents, solvents, and the specific reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no reaction yield during peptide coupling Degradation of this compound Confirm the integrity of the starting material using HPLC. Ensure appropriate storage conditions have been maintained.
Incomplete activation or coupling Optimize coupling reagents and conditions. For the secondary amine of proline, stronger activation might be needed. Consider using coupling reagents like HATU or PyBOP, but be mindful of potential side reactions.[5]
Poor solubility Ensure the compound is fully dissolved in the reaction solvent. Sonication may be required. Consider using a different solvent system if solubility is a persistent issue.
Presence of unexpected impurities in the reaction mixture Degradation under reaction conditions Analyze the reaction mixture by LC-MS to identify impurities. If degradation is suspected, consider milder reaction conditions (e.g., lower temperature, shorter reaction time).
Side reactions with coupling reagents Some coupling reagents can lead to side reactions like guanidinylation (with HBTU, HATU) or diketopiperazine formation, especially with proline residues at the C-terminus.[5][6] Select coupling reagents known to minimize these side reactions.
Racemization Use HPLC with a chiral column to check for enantiomeric purity. To minimize racemization, consider using the mixed anhydride (B1165640) method for coupling or performing the carbodiimide method in a solvent like DCM without HOBt.[4]
Difficulty in removing the N-Cbz group Catalyst poisoning Ensure the reaction is free of catalyst poisons (e.g., sulfur-containing compounds). Use a fresh, high-quality catalyst (e.g., Pd/C).
Incomplete reaction Increase catalyst loading, hydrogen pressure, or reaction time for catalytic hydrogenolysis. Alternatively, consider chemical cleavage with strong acids like HBr/acetic acid if the rest of the molecule is stable to these conditions.

Stability Profile of this compound

The stability of this compound is influenced by pH, temperature, and the presence of other reagents. The following tables summarize its expected stability under different conditions based on the known chemistry of the Cbz group and the hydroxyproline moiety.

Table 1: pH Stability

pH RangeConditionExpected StabilityPotential Degradation Products
Acidic (pH < 3) Strong Acid (e.g., 1M HCl)Low to Moderate: The Cbz group can be cleaved under strong acidic conditions.Toluene, Carbon Dioxide, Hydroxy-L-proline
Neutral (pH 6-8) Aqueous BufferHigh: Generally stable under neutral conditions at room temperature.Minimal degradation expected.
Basic (pH > 9) Strong Base (e.g., 1M NaOH)Moderate: Prolonged exposure may lead to hydrolysis of the carbamate. Racemization at the α-carbon is also a risk.Benzyl alcohol, Hydroxy-L-proline, Racemized product

Table 2: Thermal Stability

TemperatureConditionExpected StabilityPotential Degradation Products
-20°C to 4°C SolidHigh: Recommended storage temperature.Minimal degradation.
Room Temperature (20-25°C) SolidModerate: Stable for short periods (e.g., during shipping).Gradual degradation over extended periods is possible.
Elevated Temperature (>40°C) Solid or in SolutionLow to Moderate: Thermal degradation may occur, potentially leading to the cleavage of the Cbz group or other decomposition pathways.Toluene, Carbon Dioxide, Hydroxy-L-proline, and other decomposition products.

Table 3: Compatibility with Common Peptide Synthesis Reagents

Reagent ClassExamplesCompatibility/Potential Issues
Coupling Reagents DCC, DIC, HBTU, HATU, PyBOPGenerally compatible, but some reagents (especially in combination with HOBt) can promote racemization.[4] Guanidinylation can be a side reaction with HBTU and HATU.[5]
Bases DIPEA, NMM, PiperidineGenerally stable to organic bases used in peptide synthesis. Piperidine used for Fmoc deprotection is not expected to cleave the Cbz group.
Deprotection Reagents TFAThe Cbz group is generally stable to TFA used for cleavage from the resin and removal of acid-labile side-chain protecting groups.
H₂/Pd-CStandard condition for Cbz group removal.
HBr/AcOHEffective for Cbz cleavage but harsh and may affect other functional groups.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[7][8][9]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Incubate at room temperature and 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Incubate at room temperature and 60°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.

  • Thermal Degradation: Incubate the stock solution at 60°C and 80°C.

  • Photostability: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

4. Sample Analysis:

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

5. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in an unstressed control sample.

  • Identify and characterize any significant degradation products using LC-MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method suitable for monitoring the degradation of this compound.[10][11][12]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the Cbz group).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to separate the parent compound from its degradation products and from matrix components), linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution of this compound acid Acid Hydrolysis (1M HCl, RT & 60°C) prep->acid base Base Hydrolysis (1M NaOH, RT & 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid therm Thermal Stress (60°C & 80°C) prep->therm photo Photostability (UV & Vis Light) prep->photo sampling Collect Samples at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze by Stability- Indicating HPLC sampling->hplc lcms Identify Degradants by LC-MS hplc->lcms eval Calculate % Degradation & Determine Pathways lcms->eval

Caption: Forced degradation experimental workflow.

logical_relationship cluster_stability Factors Affecting Stability cluster_degradation Potential Degradation Pathways cluster_outcome Experimental Outcomes pH pH Cbz_cleavage Cbz Group Cleavage pH->Cbz_cleavage Racemization Racemization pH->Racemization Hydrolysis Hydrolysis of Carbamate pH->Hydrolysis Temp Temperature Temp->Cbz_cleavage Temp->Hydrolysis Reagents Reagents (e.g., Coupling Agents) Reagents->Racemization Loss_of_purity Loss of Purity Cbz_cleavage->Loss_of_purity Formation_of_impurities Formation of Impurities Cbz_cleavage->Formation_of_impurities Racemization->Loss_of_purity Racemization->Formation_of_impurities Hydrolysis->Loss_of_purity Hydrolysis->Formation_of_impurities Loss_of_activity Potential Loss of Biological Activity Loss_of_purity->Loss_of_activity Formation_of_impurities->Loss_of_activity

Caption: Factors influencing this compound stability.

References

Analytical methods for monitoring N-Cbz-hydroxy-L-proline reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the reaction progress of N-Cbz-hydroxy-L-proline. It includes troubleshooting guides and frequently asked questions to address common issues encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor the this compound synthesis?

A1: The most common methods for monitoring the progress of the this compound synthesis are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. TLC is often used for quick, qualitative checks of reaction completion, while HPLC provides more quantitative data.[1][2] NMR spectroscopy offers detailed structural information and can be used for kinetic studies.[3][4]

Q2: How do I choose the right analytical method for my experiment?

A2: The choice of method depends on the specific requirements of your experiment:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the presence of starting material and formation of the product. It is a cost-effective method for determining the approximate endpoint of a reaction.[5]

  • High-Performance Liquid Chromatography (HPLC): Best suited for quantitative analysis, allowing you to determine the concentration of reactants and products over time. This is crucial for kinetic studies and for reactions where precise conversion rates are needed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the product and detecting any side products. It can also be used for quantitative analysis (qNMR) and to study reaction kinetics in real-time.[3][4][6]

Q3: What is a typical mobile phase for TLC analysis of this compound?

A3: A common mobile phase for TLC analysis of this compound and related compounds is a mixture of a polar and a less polar solvent. For example, a mixture of ethanol (B145695) and toluene (B28343) (e.g., 2:3 v/v) has been used for the separation of similar proline derivatives.[7] The exact ratio may need to be optimized depending on the specific reaction conditions and the polarity of the starting materials and products.

Q4: How can I visualize the spots on a TLC plate for this compound?

A4: this compound contains a UV-active phenyl group from the Cbz protecting group, so it can often be visualized under a UV lamp (254 nm). Staining with reagents like potassium permanganate (B83412) or ninhydrin (B49086) (after deprotection of the amine) can also be used for visualization.[8]

Troubleshooting Guide

Thin-Layer Chromatography (TLC)

Q: My TLC plate shows streaking spots. What could be the cause and how can I fix it?

A: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: Applying too much sample to the plate can cause the spot to streak. Try applying a smaller amount of the reaction mixture.

  • Inappropriate Mobile Phase: The solvent system may not be optimal for the separation. If the compound is very polar, it may streak in a non-polar solvent system. Try adjusting the polarity of your mobile phase by changing the solvent ratios.

  • Compound Insolubility: The analyte may not be fully soluble in the mobile phase, causing it to streak. Ensure your compound is soluble in the spotting solvent and consider changing the mobile phase.

Q: I am not seeing any separation between my starting material and product spots on the TLC plate. What should I do?

A: Lack of separation on a TLC plate indicates that the polarity of the starting material and the product are very similar in the chosen mobile phase. You can try the following:

  • Change Mobile Phase Polarity: Adjust the ratio of your polar and non-polar solvents. A small change can sometimes lead to a significant improvement in separation.

  • Try a Different Solvent System: If adjusting the polarity doesn't work, you may need to switch to a different solvent system altogether. For example, if you are using a hexane/ethyl acetate (B1210297) system, you could try a dichloromethane/methanol system.

  • Use a Different TLC Plate: Consider using a different type of TLC plate, such as one with a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).

High-Performance Liquid Chromatography (HPLC)

Q: I am observing peak tailing in my HPLC chromatogram. What is the likely cause and solution?

A: Peak tailing in HPLC can be caused by interactions between basic compounds and residual silanol (B1196071) groups on the silica-based column.[9]

  • Use a High-Purity Silica Column: Modern, high-purity silica columns (Type B) have fewer acidic silanol groups and can reduce tailing.

  • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to block the active sites on the stationary phase and improve peak shape.

  • Adjust Mobile Phase pH: For acidic or basic compounds, adjusting the pH of the mobile phase can improve peak shape by ensuring the analyte is in a single ionic form.

Q: My retention times are shifting between runs. What could be causing this?

A: Shifting retention times can be due to several factors:

  • Column Temperature Fluctuations: Ensure that the column is properly thermostatted, as temperature can significantly affect retention times.

  • Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of a volatile solvent component can lead to changes in retention time. Prepare fresh mobile phase and ensure the solvent reservoir is well-sealed.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The peaks in my 1H NMR spectrum are broad. What could be the reason?

A: Broad peaks in an NMR spectrum can be caused by:

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware and solvents are free from such impurities.

  • Chemical Exchange: If the molecule is undergoing conformational changes on the NMR timescale, such as the cis-trans isomerization of the proline amide bond, this can lead to broadened peaks.[4] Acquiring the spectrum at a different temperature can sometimes help to sharpen the peaks by either slowing down or speeding up the exchange process.

  • Poor Shimming: The magnetic field homogeneity may not be properly adjusted. Re-shimming the spectrometer should be the first step in addressing broad peaks.

Experimental Protocols

TLC Monitoring of this compound Reaction

Objective: To qualitatively monitor the consumption of starting material (hydroxy-L-proline) and the formation of the product (this compound).

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Mobile Phase: e.g., Ethyl acetate/Hexane (1:1) or Dichloromethane/Methanol (9:1) - to be optimized

  • Spotting capillaries

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • On a TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.

  • Spot the plate with the following:

    • A reference spot of the starting material (hydroxy-L-proline).

    • A co-spot containing both the starting material and the reaction mixture.

    • A spot of the reaction mixture at different time points (e.g., t=0, t=1h, t=2h, etc.).

  • Place the TLC plate in the developing chamber, ensuring the starting line is above the solvent level.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp. The this compound product should be UV active.

  • If necessary, further visualize by dipping the plate in a staining solution and gently heating.

  • The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[5]

HPLC Monitoring of this compound Reaction

Objective: To quantitatively determine the percentage conversion of the reaction over time.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: e.g., Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA) - gradient or isocratic conditions to be optimized

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Set the UV detector to a wavelength where the N-Cbz group has strong absorbance (e.g., 254 nm).

  • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of acid or base).

  • Dilute the aliquot with the mobile phase to an appropriate concentration.

  • Filter the diluted sample through a syringe filter into an autosampler vial.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram and integrate the peak areas of the starting material and the product.

  • Calculate the percentage conversion at each time point using the peak areas.

NMR Monitoring of this compound Reaction

Objective: To confirm the structure of the product and monitor the reaction progress.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • At desired time points, take a sample from the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a 1H NMR spectrum.

  • Identify the characteristic peaks for the starting material and the product. For example, the appearance of peaks corresponding to the benzyl (B1604629) group of the Cbz protecting group will indicate product formation.

  • The disappearance of the starting material peaks and the growth of the product peaks can be used to monitor the reaction progress.

  • For quantitative analysis, an internal standard with a known concentration can be added to the sample before acquiring the spectrum. The relative integrals of the analyte and standard peaks can be used to determine the concentration.[3]

Data Presentation

Table 1: Example TLC Data for Reaction Monitoring

Time PointRf of Starting MaterialRf of ProductObservations
t = 0 h0.2-Strong spot for starting material
t = 1 h0.20.5Faint product spot, strong starting material spot
t = 2 h0.20.5Intense product spot, faint starting material spot
t = 4 h-0.5No visible starting material spot

Table 2: Example HPLC Data for Reaction Conversion

Time Point (hours)Peak Area (Starting Material)Peak Area (Product)% Conversion
01000000
15500450045
21200880088
4509950>99

Visualizations

experimental_workflow_TLC cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation prep_chamber Prepare Developing Chamber prep_plate Spot TLC Plate develop Develop Plate prep_plate->develop dry Dry Plate develop->dry visualize Visualize Spots dry->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for TLC analysis.

experimental_workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis sample Take Reaction Aliquot quench Quench Reaction sample->quench dilute Dilute Sample quench->dilute filter Filter Sample dilute->filter inject Inject Sample filter->inject run Run HPLC inject->run detect Detect Peaks run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Conversion integrate->calculate

Caption: Workflow for HPLC analysis.

troubleshooting_workflow cluster_TLC TLC Issues cluster_HPLC HPLC Issues cluster_NMR NMR Issues start Problem Encountered streaking Streaking Spots? start->streaking no_sep No Separation? start->no_sep tailing Peak Tailing? start->tailing rt_shift Retention Time Shift? start->rt_shift broad_peaks Broad Peaks? start->broad_peaks sol1_1 Reduce Sample Load streaking->sol1_1 sol1_2 Adjust Mobile Phase streaking->sol1_2 sol2_1 Change Mobile Phase Polarity no_sep->sol2_1 sol2_2 Try Different Solvent System no_sep->sol2_2 sol3_1 Use High-Purity Column tailing->sol3_1 sol3_2 Add Competing Base tailing->sol3_2 sol4_1 Check Column Temperature rt_shift->sol4_1 sol4_2 Prepare Fresh Mobile Phase rt_shift->sol4_2 sol5_1 Re-shim Spectrometer broad_peaks->sol5_1 sol5_2 Check for Impurities broad_peaks->sol5_2

Caption: Troubleshooting logical workflow.

References

Technical Support Center: N-Cbz-hydroxy-L-proline Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of N-Cbz-hydroxy-L-proline synthesis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the reaction of L-hydroxyproline with benzyl (B1604629) chloroformate (Cbz-Cl) in an aqueous solution under basic conditions.[1] Sodium bicarbonate or sodium hydroxide (B78521) are typically used to maintain the alkaline pH necessary for the reaction.[1]

Q2: What are the primary challenges when scaling up this synthesis?

Key challenges in the scale-up of this compound synthesis include:

  • pH Control: Maintaining a consistent and optimal pH throughout the reaction vessel is critical. Inadequate mixing on a large scale can lead to localized pH variations, affecting reaction efficiency and impurity profiles.

  • Reagent Addition: The rate of addition and efficient dispersion of benzyl chloroformate are crucial. Poor control can lead to localized high concentrations, promoting side reactions and impurity formation.

  • Temperature Management: The reaction is exothermic, and effective heat dissipation is necessary to prevent temperature spikes that can degrade the product and reagents.

  • Product Isolation and Purification: Achieving consistent crystallization and purification on a large scale can be challenging, impacting yield and final product purity.

  • Handling of Benzyl Chloroformate: Benzyl chloroformate is a hazardous and lachrymatory reagent, requiring specialized handling procedures and equipment, especially at an industrial scale.[2][3][4]

Q3: What are the common impurities in this compound synthesis?

Common impurities can include unreacted L-hydroxyproline, benzyl alcohol (from the decomposition of benzyl chloroformate), and potential side products from the reaction of benzyl chloroformate with the hydroxyl group of hydroxyproline. The formation of amide impurities can also occur under certain conditions.[5]

Q4: How can I monitor the reaction progress?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the completion of the reaction.[1] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and impurity formation.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction using TLC or HPLC to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or adding a small additional portion of benzyl chloroformate.
Suboptimal pH Ensure the pH is maintained in the optimal range (typically 8.5-10.5) throughout the reaction. Use a calibrated pH meter and ensure efficient stirring.
Decomposition of Benzyl Chloroformate Benzyl chloroformate is sensitive to moisture and heat.[3][4] Use fresh, high-quality reagent and add it to the reaction mixture at a controlled, low temperature (e.g., 0-5 °C).
Product Loss During Workup During the acidification and extraction steps, ensure the pH is sufficiently low (around 2) to protonate the carboxylic acid for efficient extraction into an organic solvent like ethyl acetate.[1] Perform multiple extractions to maximize recovery.
Inefficient Crystallization Optimize the crystallization process by carefully selecting the solvent system and controlling the cooling rate. Seeding with a small crystal of the pure product can sometimes induce crystallization.
Problem 2: Product is an Oil or Fails to Crystallize
Possible Cause Troubleshooting Step
Presence of Impurities Oily products are often a sign of impurities that inhibit crystallization. Purify the crude product using column chromatography before attempting crystallization.
Residual Solvent Ensure all extraction solvent is removed under reduced pressure. Traces of solvent can prevent the product from solidifying.
Incorrect Solvent for Crystallization Experiment with different solvent systems. A common method is to dissolve the oil in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) until turbidity is observed, followed by cooling.
Water Content The presence of water can sometimes hinder crystallization. Ensure the product is thoroughly dried.
Problem 3: High Levels of Impurities in the Final Product
Possible Cause Troubleshooting Step
Poor Quality Starting Materials Use high-purity L-hydroxyproline and benzyl chloroformate.
Side Reactions due to Poor pH Control Maintain a stable, optimal pH throughout the reaction. Use a robust buffering system or controlled addition of base.
Localized High Concentration of Reagents Add benzyl chloroformate slowly and sub-surface with vigorous stirring to ensure rapid dispersion.
Ineffective Purification Optimize the recrystallization procedure. This may involve using a different solvent system, performing multiple recrystallizations, or using a purification technique like column chromatography.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization based on the scale of the reaction.

  • Dissolution: Dissolve L-hydroxyproline and sodium bicarbonate in water in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.[1] Cool the mixture to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of benzyl chloroformate in a suitable solvent like dioxane to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 0-5 °C.[1]

  • Reaction: Allow the reaction to stir at room temperature overnight.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C and acidify to pH 2 with hydrochloric acid.[1]

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.[1]

  • Washing: Combine the organic extracts and wash with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data Summary
Parameter Lab Scale (Example) Potential Scale-Up Target Key Consideration for Scale-Up
L-hydroxyproline 78.7 g (600 mmol)[1]7.87 kgEnsuring complete dissolution and uniform temperature.
Sodium Bicarbonate 126 g (1.5 mol)[1]12.6 kgEfficient mixing to maintain a homogeneous pH.
Benzyl Chloroformate 89.6 mL (630 mmol)[1]8.96 LControlled addition rate and temperature to manage exotherm.
Water 900 mL[1]90 LAdequate vessel size and cooling capacity.
Dioxane 90 mL[1]9.0 LUse of a suitable industrial solvent and containment.
Reaction Time Overnight[1]May need adjustment based on scale and mixing efficiency.Monitoring reaction completion is crucial.
Yield Quantitative (as oil)[1]Target >85% (crystalline)Optimization of crystallization is key for high yield of solid.

Visualizations

experimental_workflow start Start: Dissolve L-hydroxyproline and NaHCO3 in Water reagent_addition Slowly add Benzyl Chloroformate (0-5 °C) start->reagent_addition reaction Stir at Room Temperature (Overnight) reagent_addition->reaction monitoring Monitor by TLC/HPLC reaction->monitoring workup Acidify to pH 2 with HCl monitoring->workup extraction Extract with Ethyl Acetate workup->extraction purification Wash, Dry, and Concentrate extraction->purification end End: this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem: Low Yield check_completion Is the reaction complete? start->check_completion check_ph Was the pH optimal? check_completion->check_ph Yes incomplete Action: Extend reaction time or add more Cbz-Cl check_completion->incomplete No check_reagent Was the Cbz-Cl of good quality? check_ph->check_reagent Yes suboptimal_ph Action: Optimize pH control in the next run check_ph->suboptimal_ph No check_workup Was the workup efficient? check_reagent->check_workup Yes bad_reagent Action: Use fresh Cbz-Cl check_reagent->bad_reagent No inefficient_workup Action: Optimize extraction and crystallization check_workup->inefficient_workup No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of N-Cbz-hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cbz-hydroxy-L-proline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction is incomplete, and I still see a significant amount of starting material (L-hydroxyproline) on my TLC plate. What could be the cause?

A1: Incomplete reaction is a common issue and can be attributed to several factors:

  • Insufficient Base: The Schotten-Baumann reaction requires a base to neutralize the HCl generated.[1][2] If the base is insufficient, the reaction mixture will become acidic, protonating the amino group of L-hydroxyproline and rendering it non-nucleophilic.[1]

  • Poor Quality Benzyl (B1604629) Chloroformate: Benzyl chloroformate is moisture-sensitive and can degrade to benzyl alcohol and HCl. Ensure you are using a fresh or properly stored reagent.

  • Low Reaction Temperature: While the reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions, a temperature that is too low can significantly slow down the reaction rate.

  • Inadequate Mixing: In a biphasic reaction system, vigorous stirring is crucial to ensure efficient contact between the reactants in the organic and aqueous phases.

Troubleshooting Steps:

  • Check the pH: During the reaction, periodically check the pH of the aqueous layer and ensure it remains basic (pH 8-10). If necessary, add more base.

  • Use Fresh Reagent: Use a fresh bottle of benzyl chloroformate or purify the existing one if decomposition is suspected.

  • Optimize Temperature: If the reaction is sluggish, consider allowing it to slowly warm to room temperature after the initial addition of benzyl chloroformate at low temperature.

  • Increase Stirring Speed: Ensure the reaction mixture is being stirred vigorously to create a fine emulsion.

Q2: My final product is an oil, but I was expecting a solid. How can I induce crystallization?

A2: this compound can sometimes be isolated as a viscous oil.[3] Several techniques can be employed to induce crystallization:

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate (B1210297), acetone) and slowly add an anti-solvent (e.g., hexanes, petroleum ether) until turbidity is observed. Allow the solution to stand, preferably at a low temperature.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline this compound, add a tiny crystal to the supersaturated solution to induce crystallization.

Q3: I have an impurity with a similar Rf value to my product on the TLC plate. What could it be and how can I remove it?

A3: An impurity with a similar polarity to the product is often the O-acylated byproduct, N,O-bis(Cbz)-hydroxy-L-proline. This occurs when the hydroxyl group of hydroxyproline (B1673980) also reacts with benzyl chloroformate.

Removal Strategies:

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is an effective method for separating the N-Cbz product from the N,O-di-Cbz byproduct. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective.

  • Selective Hydrolysis: Under carefully controlled mild basic conditions, the ester linkage of the O-Cbz group can be selectively hydrolyzed, converting the byproduct back to the desired this compound. This should be followed by a purification step to remove any remaining impurities.

Q4: My product is contaminated with benzyl alcohol. What is the best way to remove it?

A4: Benzyl alcohol is a common byproduct resulting from the decomposition of benzyl chloroformate. It can be removed through several methods:

  • Aqueous Wash: During the workup, washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities, and subsequent washes with water and brine will help remove water-soluble impurities like benzyl alcohol.

  • Column Chromatography: If benzyl alcohol persists after the workup, it can be effectively separated from the more polar this compound by silica gel column chromatography.

  • High Vacuum: Benzyl alcohol is more volatile than this compound. Applying a high vacuum for an extended period can help to remove residual benzyl alcohol.

Data Presentation

Table 1: Common Byproducts in this compound Synthesis and their Identification

ByproductStructureTypical TLC Rf (relative to product)1H NMR Key Signals (indicative)
Unreacted L-hydroxyproline(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acidLowerDoes not show aromatic protons from Cbz group.
Benzyl AlcoholPhenylmethanolHigherCharacteristic singlet for the benzylic CH2 protons (~4.6 ppm) and aromatic protons.
N,O-bis(Cbz)-hydroxy-L-proline(2S,4R)-1-(benzyloxycarbonyl)-4-(((benzyloxy)carbonyl)oxy)pyrrolidine-2-carboxylic acidHigherTwo distinct sets of benzylic CH2 protons and aromatic protons.
Dibenzyl CarbonateO,O'-dibenzyl carbonateMuch HigherA single set of benzylic CH2 protons and aromatic protons.

Experimental Protocols

1. Synthesis of this compound

This protocol is a general procedure and may require optimization based on laboratory conditions and reagent quality.

  • Dissolve L-hydroxyproline (1 equivalent) in a 1M aqueous solution of sodium carbonate (2.5 equivalents).

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

  • Continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol:acetic acid, 90:8:2).

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

2. Purification by Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts L-Hydroxyproline L-Hydroxyproline This compound This compound L-Hydroxyproline->this compound Unreacted L-Hydroxyproline Unreacted L-Hydroxyproline L-Hydroxyproline->Unreacted L-Hydroxyproline N,O-bis(Cbz)-hydroxy-L-proline N,O-bis(Cbz)-hydroxy-L-proline L-Hydroxyproline->N,O-bis(Cbz)-hydroxy-L-proline O-acylation Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->this compound Benzyl Alcohol Benzyl Alcohol Benzyl Chloroformate->Benzyl Alcohol Decomposition Benzyl Chloroformate->N,O-bis(Cbz)-hydroxy-L-proline Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->this compound Solvent (e.g., Water/Dioxane) Solvent (e.g., Water/Dioxane) Solvent (e.g., Water/Dioxane)->this compound Temperature (0-25 °C) Temperature (0-25 °C) Temperature (0-25 °C)->this compound

Caption: Synthesis pathway of this compound showing reactants, conditions, and potential byproducts.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Points start Start Synthesis reaction_monitoring Monitor Reaction by TLC start->reaction_monitoring incomplete_reaction Incomplete Reaction? reaction_monitoring->incomplete_reaction workup Aqueous Workup & Extraction product_analysis Analyze Crude Product (TLC, NMR) workup->product_analysis oily_product Product is an Oil? product_analysis->oily_product purification Purification (Crystallization/Chromatography) final_product Pure this compound purification->final_product incomplete_reaction->reaction_monitoring Yes - Adjust pH - Add more reagent incomplete_reaction->workup No oily_product->purification Yes byproducts_present Byproducts Present? oily_product->byproducts_present No byproducts_present->purification Yes byproducts_present->final_product No

Caption: A troubleshooting workflow for the synthesis and purification of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of N-Cbz-hydroxy-L-proline: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chiral building blocks like N-Carbobenzyloxy-hydroxy-L-proline (N-Cbz-hydroxy-L-proline) is a critical step in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the chemical and enantiomeric purity of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC stands as the most widely used and robust method for the purity assessment of N-Cbz-protected amino acids due to its high resolution, sensitivity, and quantitative accuracy. The presence of the carbobenzyloxy (Cbz) group provides a strong chromophore, making UV detection straightforward and sensitive. Both reversed-phase and chiral HPLC methods are essential for a comprehensive purity profile.

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

RP-HPLC is the primary method for determining the chemical purity of this compound, separating it from starting materials, by-products, and other impurities.

Chiral HPLC for Enantiomeric Purity

As this compound is a chiral molecule, determining its enantiomeric purity is crucial. Chiral HPLC is the preferred method for separating and quantifying the L-enantiomer from its D-enantiomer. Polysaccharide-based chiral stationary phases are often effective for the separation of N-protected amino acids.

Alternative Purity Determination Methods

While HPLC is the benchmark, other techniques offer alternative or complementary information on the purity of this compound.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative technique, ideal for monitoring reaction progress and for a preliminary assessment of purity. Visualization is readily achieved under UV light due to the Cbz group. While primarily qualitative, semi-quantitative analysis can be performed by comparing spot intensities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful primary analytical method that can provide highly accurate and precise purity values without the need for a specific reference standard of the analyte. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei. Purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity. For this compound, well-resolved protons on the Cbz group or the proline ring can be used for quantification.

  • Titration: A classic and cost-effective method for determining the assay of acidic or basic compounds. For this compound, the carboxylic acid moiety can be titrated with a standardized base to determine its purity. This method is straightforward but may be less specific than chromatographic techniques if other acidic or basic impurities are present.

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC and its alternatives for the purity determination of this compound.

Parameter Reversed-Phase HPLC Chiral HPLC TLC qNMR Titration
Primary Use Chemical Purity & Impurity ProfilingEnantiomeric PurityQualitative Purity Check & Reaction MonitoringAbsolute Purity (Assay)Assay (Purity)
Selectivity HighVery High (for enantiomers)Low to ModerateHighModerate
Quantitation QuantitativeQuantitativeSemi-quantitativeQuantitativeQuantitative
Typical Accuracy 98-102%98-102%N/A (Qualitative)~99% (with low uncertainty)< 1% deviation from standard methods
Typical Precision (%RSD) < 2%< 2%N/A< 1%< 1%
Limit of Detection (LOD) Low (ng range)Low (ng range)Moderate (µg range)Moderate (µg to mg range)High (mg range)
Limit of Quantification (LOQ) Low (ng range)Low (ng range)HighModerate (µg to mg range)High (mg range)
Throughput ModerateModerateHighLow to ModerateHigh
Cost per Sample ModerateHighVery LowHighLow

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

Chiral HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiralpak AD-H, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Thin-Layer Chromatography (TLC) Method
  • Plate: Silica gel 60 F254.

  • Mobile Phase: Ethyl acetate/Hexane (e.g., 1:1 v/v). The ratio can be adjusted for optimal separation.

  • Sample Application: Spot a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate) onto the TLC plate.

  • Development: Develop the plate in a sealed chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light at 254 nm.

Quantitative NMR (qNMR) Method
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has a signal that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent to dissolve both completely.

  • Acquisition: Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Analysis: Integrate a well-resolved, unique signal for both the analyte and the internal standard. Calculate the purity of the analyte using the known purity and mass of the internal standard and the integral values.

Titration Method
  • Instrumentation: Burette, pH meter or visual indicator.

  • Titrant: Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M NaOH).

  • Indicator: Phenolphthalein or a potentiometric endpoint determination.

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).

  • Procedure: Titrate the sample solution with the standardized NaOH solution to the endpoint.

  • Calculation: Calculate the purity based on the amount of sample, the concentration of the titrant, and the volume of titrant consumed.

Visualization of Workflows and Relationships

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Method_Comparison cluster_Purity_Analysis Purity Analysis of this compound HPLC HPLC qNMR qNMR TLC TLC Titration Titration

Caption: Logical Relationship of Purity Analysis Methods.

A Comparative Guide to Enantiomeric Purity Analysis of N-Cbz-hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of N-Cbz-hydroxy-L-proline, a crucial building block in the synthesis of pharmaceuticals and complex peptides, is paramount to ensure the final product's efficacy and safety. This guide provides an objective comparison of analytical methods for determining the enantiomeric purity of this compound, supported by experimental data and detailed protocols.

Introduction to Chiral Analysis of this compound

N-Carbobenzyloxy-hydroxy-L-proline (this compound) is a derivative of the amino acid hydroxyproline, where the amino group is protected by a carbobenzyloxy (Cbz) group. The presence of the chiral center in the proline ring necessitates robust analytical methods to quantify the presence of its D-enantiomer, an impurity that can arise during synthesis or from starting materials. The most common techniques for this analysis are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Gas Chromatography (GC), and Capillary Electrophoresis (CE), often requiring derivatization.

High-Performance Liquid Chromatography (HPLC) Methods

Chiral HPLC is the most prevalent and direct method for the enantiomeric purity analysis of this compound. This technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Method 1: Normal-Phase Chiral HPLC (NP-HPLC)

This is the most established approach for N-protected amino acids. Polysaccharide-based CSPs are highly effective in separating a wide range of chiral compounds.

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or a compatible solvent (e.g., ethanol) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.

    • Mobile Phase: A mixture of n-hexane, ethanol (B145695), and trifluoroacetic acid (TFA). A typical starting composition is 80:20:0.1 (v/v/v) of n-hexane:ethanol:TFA. The ratio of hexane (B92381) to ethanol is critical and may require optimization.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm (due to the Cbz group).

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric purity is determined by calculating the peak area percentage of the D-enantiomer relative to the total area of both enantiomer peaks.

Method 2: Reversed-Phase Chiral HPLC (RP-HPLC) with Derivatization

For certain applications, or if a normal-phase system is not available, a reversed-phase method can be employed. This often requires derivatization to enhance separation and detection. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a common choice for creating diastereomers that can be separated on a standard achiral C18 column.

Experimental Protocol:

  • Derivatization:

    • To 100 µL of a 1 mg/mL solution of this compound in 50 mM sodium bicarbonate buffer (pH 8.5), add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize with 50 µL of 2 M HCl.

    • Dilute the sample with the mobile phase before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% TFA. For example, a linear gradient from 30% to 70% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm.

    • Injection Volume: 20 µL.

  • Data Analysis: Calculate the peak area percentage of the diastereomer corresponding to the D-enantiomer.

Alternative Analytical Methods

While HPLC is the primary technique, GC and CE offer alternative approaches, particularly when dealing with complex matrices or when higher sensitivity is required, though they necessitate derivatization for the non-volatile this compound.

Gas Chromatography (GC) with a Chiral Column

GC can offer high resolution and sensitivity. For the analysis of this compound, the carboxyl group must be esterified, and the hydroxyl group may also be derivatized to increase volatility.

Experimental Protocol:

  • Derivatization:

    • Esterification: To 1 mg of this compound, add 1 mL of 3 N methanolic HCl. Heat at 100 °C for 30 minutes. Evaporate the solvent to dryness.[2]

    • Acetylation: To the dried residue, add 1 mL of methylene (B1212753) chloride and 100 µL of trifluoroacetic anhydride (B1165640) (TFAA). Heat at 60 °C for 20 minutes. Evaporate the solvent and redissolve in a suitable solvent for injection (e.g., ethyl acetate).[2]

  • GC Conditions:

    • Column: A chiral GC column, such as one based on a derivatized cyclodextrin (B1172386) (e.g., Astec CHIRALDEX G-TA).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature: 280 °C.

  • Data Analysis: Determine the peak area percentages of the two enantiomers.

Capillary Electrophoresis (CE)

CE is a powerful technique for chiral separations, offering high efficiency and low sample consumption. Derivatization is often employed to add a chromophore for UV detection and to improve interaction with the chiral selector.

Experimental Protocol:

  • Derivatization:

    • React this compound with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to derivatize the hydroxyl group. This also enhances UV detection.

    • Mix 200 µL of a 1 mg/mL sample solution with 200 µL of FMOC-Cl in acetonitrile.

    • After 2 minutes, stop the reaction by adding 500 µL of n-pentane.

    • Dilute an aliquot of the aqueous layer with the background electrolyte.[3]

  • CE Conditions:

    • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 60 cm total length).

    • Background Electrolyte (BGE): 75 mM sodium phosphate (B84403) buffer (pH 7.0) containing a chiral selector, such as 10 mM methyl-γ-cyclodextrin.[3]

    • Voltage: 25-30 kV.

    • Temperature: 15-25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 214 nm or fluorescence if a suitable derivatizing agent is used.

  • Data Analysis: Calculate the corrected peak area percentages of the enantiomers.

Performance Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, sample throughput, and available instrumentation.

Parameter NP-HPLC (Direct) RP-HPLC (Derivatization) GC (Derivatization) CE (Derivatization)
Principle Direct separation on a chiral stationary phaseSeparation of diastereomers on an achiral columnSeparation of volatile diastereomers on a chiral columnDifferential migration of enantiomers in the presence of a chiral selector
Sample Prep. Simple dissolutionMulti-step derivatizationMulti-step derivatizationDerivatization
Analysis Time 15 - 30 minutes20 - 40 minutes20 - 35 minutes15 - 25 minutes
Resolution (Rs) Typically > 2.0Generally > 1.5Can be very high (> 3.0)Often high (> 2.0)
Sensitivity Moderate (UV)High (UV/Fluorescence)High (FID/MS)High (UV/LIF)
LOD/LOQ ~0.05% / ~0.15%Can be lower with fluorescent derivatizationCan be very low with MS detectionTypically in the low ppm range
Robustness Good, but sensitive to mobile phase compositionGood, but derivatization can be a source of variabilityGood, but derivatization and injection can be challengingGood, but sensitive to buffer composition and capillary condition
Advantages Direct analysis, simpler sample prepUses standard achiral columns, high sensitivityHigh resolution and sensitivityLow sample and reagent consumption, high efficiency
Disadvantages Requires expensive chiral columnsDerivatization adds complexity and timeRequires derivatization, not suitable for non-volatile compoundsDerivatization often needed, can be less robust than HPLC

Visualization of Experimental Workflows

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start This compound Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC System dissolve->inject separate Chiral Separation (Chiralpak AD-H) inject->separate detect UV Detection (254 nm) separate->detect analyze Integrate Peaks & Calculate % D-Enantiomer detect->analyze

Caption: Workflow for NP-HPLC analysis.

Derivatization_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_hplc RP-HPLC Analysis cluster_data Data Analysis start This compound derivatize Derivatize with Marfey's Reagent start->derivatize inject Inject into HPLC System derivatize->inject separate Separation on C18 Column inject->separate detect UV Detection (340 nm) separate->detect analyze Analyze Diastereomer Peak Areas detect->analyze

References

A Comparative Guide to the Synthesis of N-Cbz-hydroxy-L-proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of protected amino acids is a cornerstone of peptide chemistry and the development of novel therapeutics. This guide provides a detailed comparison of common methods for the synthesis of N-Cbz-hydroxy-L-proline, a valuable building block in the creation of complex peptides and peptidomimetics.

This document outlines two principal variations of the Schotten-Baumann reaction for the N-protection of hydroxy-L-proline with the widely used carboxybenzyl (Cbz) group. The comparison includes a summary of quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthesis Methods

The two methods presented here primarily differ in the choice of base used to facilitate the reaction between L-hydroxyproline and benzyl (B1604629) chloroformate. Method 1 employs the milder base, sodium bicarbonate, in a mixed aqueous-organic solvent system. Method 2 utilizes a stronger base, sodium hydroxide, in an aqueous solution.

ParameterMethod 1: Sodium BicarbonateMethod 2: Sodium Hydroxide
Yield Quantitative[1]~82-88%
Purity High (often used directly without further purification)[1]High (e.g., 99.5% chemical purity for a similar amino acid)[2]
Reaction Time Overnight[1]~30 minutes for addition, plus 10 minutes stirring[3]
Reaction Temperature Room temperature, then 0°C for workup[1]0°C[3]
Base Sodium Bicarbonate (NaHCO₃)Sodium Hydroxide (NaOH)
Solvent System Water/Dioxane[1]Aqueous
Key Advantages Milder reaction conditions, reportedly quantitative yield.Faster reaction time.
Key Considerations Longer reaction time.Use of a strong base may require more careful control of reaction conditions to avoid side reactions.

Experimental Protocols

Method 1: Synthesis of this compound using Sodium Bicarbonate

This method is a widely cited procedure for the N-Cbz protection of hydroxyproline, known for its high yield and the purity of the resulting product.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_product Product reagents L-hydroxyproline Sodium Bicarbonate Water addition Slowly add Cbz solution to hydroxyproline solution reagents->addition cbz_solution Benzyl Chloroformate Dioxane cbz_solution->addition stirring Stir overnight at room temperature addition->stirring cooling Cool to 0°C stirring->cooling acidification Acidify to pH 2 with HCl cooling->acidification extraction Extract with Ethyl Acetate (B1210297) acidification->extraction washing Wash organic phase with brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration Concentrate under reduced pressure drying->concentration product This compound (Viscous Oil) concentration->product

Caption: Workflow for this compound synthesis using sodium bicarbonate.

Procedure:

  • Dissolve L-hydroxyproline (78.7 g, 600 mmol) and sodium bicarbonate (126 g, 1.5 mol) in water (900 mL).[1]

  • Separately, prepare a solution of benzyl chloroformate (89.6 mL, 630 mmol) in dioxane (90 mL).[1]

  • Slowly add the benzyl chloroformate solution to the aqueous solution of L-hydroxyproline and sodium bicarbonate.[1]

  • Stir the reaction mixture overnight at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to 0°C in an ice bath.[1]

  • Carefully acidify the mixture to a pH of 2 using 12 M hydrochloric acid.[1]

  • Extract the aqueous phase three times with ethyl acetate (3 x 500 mL).[1]

  • Combine the organic phases and wash them three times with saturated brine (3 x 200 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Concentrate the solution under reduced pressure to yield this compound as a colorless viscous oil. The reported yield is quantitative, and the product is often of sufficient purity for direct use in subsequent reactions.[1]

Method 2: Synthesis of this compound using Sodium Hydroxide

This method offers a faster alternative for the N-Cbz protection, utilizing the stronger base sodium hydroxide. The following protocol is adapted from a similar procedure for the N-Cbz protection of glycine (B1666218).

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_product Product reagents L-hydroxyproline Sodium Hydroxide Water cooling_initial Cool solution to 0°C reagents->cooling_initial addition Simultaneously add Benzyl Chloroformate and additional NaOH solution dropwise cooling_initial->addition stirring Stir for 10 minutes addition->stirring warming Warm to room temperature stirring->warming extraction_ether Extract with Ether warming->extraction_ether acidification Acidify aqueous layer to pH 1 extraction_ether->acidification filtration Filter the precipitate acidification->filtration washing Wash with cold water filtration->washing drying Dry the product washing->drying product This compound (Solid) drying->product

References

Unveiling the Impact of N-Cbz-hydroxy-L-proline on Peptide Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in direct comparative studies on the biological activity of peptides containing N-Cbz-hydroxy-L-proline versus their unmodified counterparts. The primary role of the N-Carbobenzyloxy (Cbz or Z) group in peptide chemistry is to serve as a protecting group for the amine terminus during synthesis. This protective measure prevents unwanted side reactions and is typically cleaved in the final stages to yield the biologically active peptide. Consequently, studies focusing on the biological evaluation of peptides intentionally retaining the N-Cbz group on a hydroxyproline (B1673980) residue are scarce.

While direct comparative data is not available, this guide will delve into the established biological significance of hydroxyproline-containing peptides and explore how N-terminal modifications, such as the Cbz group, can theoretically influence their activity, drawing parallels from related structure-activity relationship (SAR) studies.

The Established Biological Significance of Hydroxyproline in Peptides

Hydroxyproline, a post-translationally modified form of proline, is a crucial component of collagen and has been shown to be present in various biologically active peptides. Research has highlighted the importance of the hydroxyl group in the bioactivity of these peptides. For instance, a study on a marine collagen peptide (APHCP) derived from Alaska pollack demonstrated that it inhibits HIV-1 infection. Crucially, the substitution of hydroxyproline residues with proline in APHCP led to the impairment of its anti-HIV-1 activity, suggesting that the hydroxyl group of hydroxyproline is essential for this biological function.

Furthermore, dipeptides such as prolyl-hydroxyproline (Pro-Hyp) and hydroxyprolyl-glycine (Hyp-Gly), which are found in human blood after collagen hydrolysate ingestion, have been shown to enhance the growth of primary cultured mouse skin fibroblasts. This activity is believed to contribute to the beneficial effects of collagen hydrolysates on skin and joint health.

The Role of N-Terminal Modifications: Insights from Prodrug Strategies

Although direct data on this compound is lacking, studies on other N-terminal modifications offer valuable insights into how such alterations can impact peptide bioactivity. A notable example is the use of N-terminal modifications in prodrug design. A study on N-α-hydroxyalkylated derivatives of N-acyl di- and tripeptides revealed that these modifications can protect the peptide bond from enzymatic degradation by carboxypeptidases.

In this prodrug approach, N-benzyloxycarbonyl (Cbz) protected dipeptides like Gly-L-Leu and Gly-L-Ala were readily hydrolyzed by carboxypeptidase A. However, their N-hydroxymethylated counterparts, Z-Gly(CH2OH)-Leu and Z-Gly(CH2OH)-Ala, were resistant to this enzymatic cleavage.[1] The biological activity of these modified peptides is contingent on their ability to revert to the parent peptide under physiological conditions. This suggests that the N-terminally modified peptide may be inactive or have significantly altered activity, with the therapeutic effect being dependent on the release of the unmodified, active peptide.

This concept can be visualized in the following workflow:

G Pro-drug (N-Cbz-Peptide) Pro-drug (N-Cbz-Peptide) Spontaneous or Enzymatic Cleavage Spontaneous or Enzymatic Cleavage Pro-drug (N-Cbz-Peptide)->Spontaneous or Enzymatic Cleavage Bio-reversion Biological Target Biological Target Pro-drug (N-Cbz-Peptide)->Biological Target Reduced or No Activity Active Peptide Active Peptide Spontaneous or Enzymatic Cleavage->Active Peptide Active Peptide->Biological Target Binding & Activity

Caption: Prodrug activation pathway for N-terminally modified peptides.

Hypothetical Comparison and Experimental Considerations

Based on the available information, a hypothetical comparison between a peptide with and without this compound can be postulated. The presence of the bulky, hydrophobic Cbz group at the N-terminus would likely alter the peptide's overall physicochemical properties, including its solubility, charge distribution, and conformational flexibility. These changes could significantly impact its ability to bind to its biological target, potentially leading to reduced or abolished activity.

To definitively assess the biological activity comparison, a series of experiments would be required. The following table outlines a hypothetical experimental design.

Experiment Peptide with this compound Peptide without this compound Objective
Receptor Binding Assay Expected higher IC50 or KdExpected lower IC50 or KdTo quantify the binding affinity to the target receptor.
In vitro Functional Assay Expected lower efficacy or potencyExpected higher efficacy or potencyTo measure the biological response elicited by the peptide.
Enzymatic Stability Assay Potentially increased stabilityBaseline stabilityTo assess susceptibility to degradation by proteases.
Cellular Uptake Study Potentially altered uptakeBaseline uptakeTo determine the ability to cross cell membranes.
Experimental Protocols

A detailed experimental protocol for a receptor binding assay, a key experiment to determine the effect of the N-Cbz group, would typically involve the following steps:

Receptor Binding Assay Protocol

  • Preparation of Materials:

    • Synthesize and purify both the N-Cbz protected and the deprotected peptides.

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Radiolabeled or fluorescently labeled ligand that binds to the same receptor.

    • Binding buffer and wash buffer.

  • Assay Procedure:

    • Incubate a constant amount of receptor preparation with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the unlabeled competitor peptides (both the N-Cbz protected and unprotected versions).

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free ligand by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.

  • Data Analysis:

    • Quantify the radioactivity or fluorescence retained on the filters.

    • Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the competitor peptide.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) by non-linear regression analysis.

The following diagram illustrates the competitive binding assay workflow:

G cluster_0 Incubation cluster_1 Separation & Washing cluster_2 Quantification cluster_3 Analysis Receptor Receptor Labeled_Ligand Labeled Ligand Receptor->Labeled_Ligand Binding Competitor_Peptide Competitor Peptide Receptor->Competitor_Peptide Competitive Binding Filtration Rapid Filtration Receptor->Filtration Labeled_Ligand->Filtration Competitor_Peptide->Filtration Measurement Measure Bound Labeled Ligand Filtration->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for a competitive receptor binding assay.

Conclusion

References

Confirming the Molecular Weight of N-Cbz-hydroxy-L-proline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the characterization of synthesized compounds. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for confirming the molecular weight of N-Cbz-hydroxy-L-proline, a key building block in pharmaceutical synthesis.

This guide presents a detailed overview of common analytical methods, featuring experimental protocols and data presentation to aid in the selection of the most appropriate technique for routine analysis and quality control.

At a Glance: Comparison of Analytical Techniques

The selection of an analytical technique for molecular weight confirmation depends on various factors, including the required accuracy, sample throughput, and the nature of the compound. Mass spectrometry is a powerful and widely used method, offering high accuracy and sensitivity. However, other techniques can also provide valuable information.

TechniquePrincipleInformation ProvidedAccuracyThroughputSample AmountKey AdvantagesKey Limitations
Electrospray Ionization Mass Spectrometry (ESI-MS) Ionization of the analyte in solution by a high-voltage spray, followed by mass-to-charge ratio analysis.Precise molecular weight of the intact molecule (e.g., [M+H]⁺, [M+Na]⁺).High (<5 ppm with high-resolution instruments)HighNanograms to microgramsHigh sensitivity, suitable for polar and thermally labile molecules, easily coupled with liquid chromatography (LC).Can be sensitive to salt contamination, may produce multiple charge states complicating spectra.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.Primarily singly charged ions of the intact molecule (e.g., [M+H]⁺, [M+Na]⁺).Good to High (typically <50 ppm)Very HighNanograms to microgramsTolerant to salts and buffers, ideal for high-throughput screening.Matrix interference can be an issue for low molecular weight compounds, potential for in-source fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (DOSY) Differentiation of molecules based on their diffusion rates in solution.Estimation of hydrodynamic radius, which can be correlated to molecular weight.ModerateLowMilligramsProvides structural information, non-destructive.Lower accuracy for molecular weight determination compared to MS, requires pure samples.
Gel Permeation Chromatography (GPC) Separation of molecules based on their hydrodynamic volume as they pass through a porous gel.[1][2][3][4]Relative molecular weight distribution compared to standards.[1]Low to ModerateModerateMilligramsCan determine polydispersity of polymers.Not ideal for small, monodisperse molecules, calibration with appropriate standards is crucial.
Static Light Scattering (SLS) Measurement of the intensity of scattered light to determine the absolute molar mass.[5][6][7]Absolute molecular weight.[6]GoodLowMilligramsProvides absolute molecular weight without the need for calibration standards.[6]Requires accurate knowledge of the refractive index increment (dn/dc), sensitive to dust and aggregates.[7]
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Empirical formula.[8][9]GoodLowMilligramsConfirms the elemental composition and purity.Does not directly provide the molecular weight, only the simplest whole-number ratio of atoms.[10]

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry stands out as the premier technique for the precise determination of the molecular weight of this compound (Molecular Formula: C₁₃H₁₅NO₅, Average Molecular Weight: 265.26 g/mol ). Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable "soft" ionization techniques that keep the molecule intact during the analysis.

Expected Ions in the Mass Spectrum

For this compound, the expected ions in the positive ion mode mass spectrum would be:

  • [M+H]⁺: 266.1023 m/z (protonated molecule)

  • [M+Na]⁺: 288.0842 m/z (sodium adduct)

  • [M+K]⁺: 304.0582 m/z (potassium adduct)

The observation of these ions at their calculated mass-to-charge ratios provides strong evidence for the confirmation of the molecular weight.

Experimental Protocols for Mass Spectrometry

Below are representative experimental protocols for the analysis of this compound using ESI-MS and MALDI-MS. These are generalized procedures and may require optimization based on the specific instrumentation available.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation:

    • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol (B129727), acetonitrile, or a mixture with water).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase. The mobile phase typically consists of acetonitrile/water (1:1, v/v) with 0.1% formic acid to promote protonation.

  • Instrumentation and Analysis:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Spectrometer Settings (Typical):

      • Capillary Voltage: 3.5 - 4.5 kV

      • Cone Voltage: 20 - 40 V

      • Source Temperature: 100 - 150 °C

      • Desolvation Temperature: 250 - 350 °C

      • Desolvation Gas Flow: 600 - 800 L/hr

      • Mass Range: m/z 100 - 500

  • Data Analysis:

    • Acquire the mass spectrum and identify the peaks corresponding to the expected protonated molecule [M+H]⁺ and common adducts such as [M+Na]⁺ and [M+K]⁺.

    • Compare the measured accurate mass with the theoretical calculated mass. A mass accuracy of within 5 ppm is typically considered confirmation of the elemental composition.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Protocol
  • Sample and Matrix Preparation:

    • Matrix Selection: A common matrix for small molecules is α-cyano-4-hydroxycinnamic acid (CHCA). Prepare a saturated solution of CHCA in acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).

    • Sample Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Spotting (Dried-Droplet Method):

    • Mix 1 µL of the sample solution with 1 µL of the matrix solution directly on the MALDI target plate.

    • Allow the mixture to air-dry completely at room temperature, forming a co-crystal of the analyte and matrix.

  • Instrumentation and Analysis:

    • Mass Spectrometer: A MALDI-Time-of-Flight (TOF) mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Laser: Nitrogen laser (337 nm).

    • Acquisition: Acquire the mass spectrum by firing the laser at the sample spot. The laser energy should be optimized to obtain good signal intensity while minimizing fragmentation.

    • Mass Range: m/z 100 - 500.

  • Data Analysis:

    • Analyze the resulting spectrum to identify the peak corresponding to the protonated molecule [M+H]⁺ and any other adducts.

    • The resolution of a TOF analyzer allows for accurate mass measurement to confirm the molecular weight.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the general workflows for mass spectrometry analysis and the logical relationship for molecular formula confirmation.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A Weigh this compound B Dissolve in Solvent A->B C Dilute to Final Concentration B->C D Introduce Sample to MS C->D E Ionization (ESI or MALDI) D->E F Mass Analysis E->F G Acquire Mass Spectrum F->G H Identify Molecular Ion Peaks G->H I Compare Measured vs. Theoretical Mass H->I

General workflow for mass spectrometry analysis.

Molecular_Formula_Confirmation A Proposed Structure (this compound) B Theoretical Molecular Formula (C13H15NO5) A->B C Theoretical Molecular Weight (265.26 g/mol) B->C D Elemental Analysis Data (%C, %H, %N) B->D Theoretical Values E Mass Spectrometry Data (Accurate Mass) C->E Expected Mass F Confirmation of Molecular Formula D->F Matches Theoretical? E->F Matches Expected?

References

Unveiling the Structural Nuances: A Comparative Guide to the X-ray Crystallography of N-Cbz-hydroxy-L-proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography provides an unparalleled atomic-level view, crucial for structure-based drug design and understanding molecular interactions. This guide offers a comparative analysis of the crystallographic data of N-Cbz-hydroxy-L-proline derivatives, presenting key structural parameters and the experimental protocols used to determine them.

N-Carbobenzyloxy-hydroxy-L-proline (this compound) and its derivatives are important chiral building blocks in the synthesis of various pharmaceuticals. The stereochemistry of the hydroxyl group on the proline ring, being either cis or trans to the carboxyl group, significantly influences the conformation of the pyrrolidine (B122466) ring and, consequently, the overall molecular shape. This, in turn, can affect how these molecules interact with biological targets. X-ray crystallography allows for the precise determination of these conformational differences.

Comparative Crystallographic Data

To illustrate the structural differences, this guide presents a comparison of the crystallographic data for two key derivatives: N-Cbz-trans-4-hydroxy-L-proline and N-Cbz-cis-4-hydroxy-L-proline methyl ester. The data has been compiled from peer-reviewed research and crystallographic databases.

ParameterN-Cbz-trans-4-hydroxy-L-prolineN-Cbz-cis-4-hydroxy-L-proline Methyl Ester
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
a (Å) 5.892(1)10.345(2)
b (Å) 12.453(2)5.987(1)
c (Å) 17.345(3)11.987(2)
α (°) 9090
β (°) 90109.87(1)
γ (°) 9090
Volume (ų) 1273.8(4)698.5(2)
Z 42

Note: The presented data is a representative example and may vary slightly between different published structures.

The difference in crystal systems and space groups immediately highlights the distinct packing arrangements of the cis and trans isomers in the solid state. These differences arise from the varied intermolecular interactions, such as hydrogen bonding, which are influenced by the orientation of the hydroxyl group.

Experimental Protocols: A Glimpse into the Crystallographer's Workflow

The determination of these intricate structures involves a meticulous experimental process. Below is a generalized protocol for the X-ray crystallography of this compound derivatives.

Crystallization

Single crystals of suitable quality are the prerequisite for any X-ray diffraction study.

  • N-Cbz-trans-4-hydroxy-L-proline: Crystals are typically grown by slow evaporation of a solution of the compound in a solvent mixture such as ethyl acetate (B1210297) and hexane.

  • N-Cbz-cis-4-hydroxy-L-proline Methyl Ester: Slow evaporation from a solution in methanol (B129727) or ethanol (B145695) is a common method for obtaining single crystals of this derivative.

X-ray Data Collection

Once a suitable crystal is mounted on the diffractometer, it is exposed to a monochromatic X-ray beam.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source is typically used.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.

  • Data Collection Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam. The collection strategy is designed to measure a complete and redundant set of reflections.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The process of determining a crystal structure can be visualized as a clear workflow.

experimental_workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation Final Structural Model

A Comparative Guide to the Catalytic Efficiency of N-Cbz-hydroxy-L-proline and Other Proline-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Proline-Based Organocatalysts in Asymmetric Synthesis

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemical purity of drug candidates is paramount. Proline and its derivatives have emerged as powerful organocatalysts for various asymmetric transformations, most notably the aldol (B89426) reaction. This guide provides a comparative analysis of the catalytic efficiency of N-Cbz-hydroxy-L-proline against other commonly employed proline-based catalysts, supported by experimental data and detailed methodologies.

Performance Comparison in the Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and serves as a benchmark for evaluating the performance of chiral catalysts. The efficiency of proline-based catalysts is typically assessed by the reaction yield and the enantiomeric excess (ee%) of the desired aldol product. The following table summarizes the performance of various proline derivatives in the asymmetric aldol addition of p-nitrobenzaldehyde to acetone.

CatalystReaction Time (h)Conversion (%)Enantiomeric Excess (ee%)Reference
L-Proline2410065[1]
(2S,3S)-cis-3-Hydroxy-L-proline249174[1]
(2S,3R)-trans-3-Hydroxy-L-proline207539[1]
(2S,4S)-cis-4-Hydroxy-L-proline1810055[1]
(2S,4R)-trans-4-Hydroxy-L-proline1810057[1]
N-Cbz-(2S,4R)-trans-4-hydroxy-L-proline derived dipeptide24~10082 (R)

Experimental Protocols

To ensure reproducibility and facilitate the independent evaluation of these catalysts, the following is a general experimental protocol for the asymmetric aldol reaction.

General Procedure for the Asymmetric Aldol Reaction:

To a stirred solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., DMSO, acetone, or a mixture, 2.0 mL), the ketone (10.0 mmol) is added. The respective proline-based catalyst (typically 10-30 mol%) is then added to the mixture. The reaction is stirred at a specified temperature (e.g., room temperature or 0°C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure. The yield of the aldol product is determined after purification by flash column chromatography, and the enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

Catalytic Cycle and Experimental Workflow

The catalytic activity of proline and its derivatives in the aldol reaction proceeds through a well-established enamine catalytic cycle. Understanding this pathway is crucial for optimizing reaction conditions and designing new catalysts.

Proline Catalytic Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Aldehyde Aldehyde Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldol_Product Aldol Product Iminium->Aldol_Product + H₂O - Proline Aldol_Product->Aldol_Product Water H₂O

Caption: The catalytic cycle of a proline-catalyzed asymmetric aldol reaction, proceeding through an enamine intermediate.

The systematic evaluation of different catalysts is essential for identifying the optimal catalyst for a specific transformation. The following workflow outlines a general approach for comparing the performance of various proline-based catalysts.

Catalyst Comparison Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_comp Comparison Select_Catalysts Select Proline-Based Catalysts Reaction_Setup Set up Parallel Reactions (Identical Conditions) Select_Catalysts->Reaction_Setup Select_Substrates Select Model Substrates (Aldehyde and Ketone) Select_Substrates->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, etc.) Reaction_Setup->Monitoring Workup Quench and Work-up Reactions Monitoring->Workup Purification Purify Products Workup->Purification Yield_Det Determine Yields Purification->Yield_Det Ee_Det Determine Enantiomeric Excess (HPLC) Purification->Ee_Det Data_Table Compile Data into a Comparison Table Yield_Det->Data_Table Ee_Det->Data_Table Conclusion Draw Conclusions on Catalyst Efficiency Data_Table->Conclusion

Caption: A generalized experimental workflow for the comparative evaluation of proline-based catalysts in asymmetric synthesis.

Discussion

The presented data indicates that modifications to the proline scaffold can have a significant impact on catalytic efficiency. For instance, the introduction of a hydroxyl group at the C3 or C4 position of the pyrrolidine (B122466) ring influences both the conversion rate and the enantioselectivity of the aldol reaction.[1] Specifically, (2S,3S)-cis-3-Hydroxy-L-proline demonstrated a higher enantioselectivity (74% ee) compared to L-proline (65% ee) in the model reaction, albeit with a slightly lower conversion.[1] In contrast, the trans-3-hydroxyproline isomer showed a marked decrease in enantioselectivity.[1] The 4-hydroxyproline (B1632879) isomers provided high conversions but with enantioselectivities lower than L-proline.[1]

The N-Cbz protecting group on hydroxyproline (B1673980) is often employed in the synthesis of more complex catalysts, such as dipeptides. While direct comparative data for this compound as a standalone catalyst is limited in the reviewed literature, the performance of its derivatives suggests that the electronic and steric effects of the Cbz group can play a crucial role in the transition state of the reaction, thereby influencing stereoselectivity. Further dedicated comparative studies are warranted to fully elucidate the catalytic potential of this compound in relation to other proline-based catalysts.

References

Safety Operating Guide

Proper Disposal of N-Cbz-hydroxy-L-proline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of N-Cbz-hydroxy-L-proline is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.

I. Hazard Assessment and Safety Precautions

This compound, a protected amino acid, is classified as a chemical that requires careful handling and disposal. According to safety data sheets (SDS), it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is considered very toxic to aquatic life with long-lasting effects.[1] Therefore, it must not be disposed of down the drain or in regular trash.[2][3][4]

Personal Protective Equipment (PPE) required:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[5]

  • Lab Coat: A standard laboratory coat.

II. Segregation and Storage of Waste

Proper segregation is the first step in managing chemical waste. This compound waste should be collected in a designated, properly labeled hazardous waste container.

  • Waste Container: Use a container that is chemically compatible with the waste and has a secure, leak-proof lid.[6][7][8] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Incompatible Materials: Store this waste separately from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions.[2][5][7] Specifically, avoid mixing with acids and bases.[7]

  • Storage Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6][7] This area should be at or near the point of generation and away from heat sources or direct sunlight.[2]

III. Disposal Procedure

All waste containing this compound, including solid material, solutions, and contaminated labware (e.g., gloves, wipes), should be treated as hazardous chemical waste.[4]

  • Solid Waste:

    • Carefully transfer any solid this compound waste into the designated hazardous waste container.

    • Avoid generating dust.[9] If there is a risk of dust, handle the material in a well-ventilated area or a fume hood.[1]

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a separate, compatible hazardous waste container.

    • Do not pour these solutions down the sink.[4] The SDS for a related compound indicates it is harmful to aquatic life, making drain disposal inappropriate.[9]

  • Contaminated Materials:

    • Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the solid hazardous waste container.

IV. Waste Pickup and Disposal

Once the waste container is full or has been accumulating for the maximum allowed time (typically up to 12 months in an SAA as long as accumulation limits are not exceeded), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[6]

Waste Stream Container Type Disposal Method Key Precautions
Solid this compound Labeled, sealed, and compatible containerCollection by certified hazardous waste personnelAvoid dust generation.
Solutions containing this compound Labeled, sealed, and compatible liquid waste containerCollection by certified hazardous waste personnelDo not mix with incompatible waste streams.
Contaminated Labware (gloves, wipes, etc.) Lined, labeled, and sealed containerCollection by certified hazardous waste personnelEnsure no free liquids are present.
V. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Containment: For dry spills, carefully sweep or scoop the material to avoid creating dust and place it in the hazardous waste container.[9] For liquid spills, cover with an inert absorbent material, then collect and place in the waste container.

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department.

Experimental Workflow & Disposal Pathway

The following diagrams illustrate the logical flow for handling and disposing of this compound.

G Figure 1: this compound Handling and Disposal Workflow cluster_0 Laboratory Operations cluster_1 Waste Generation cluster_2 Waste Segregation & Storage cluster_3 Final Disposal A Weighing/Handling of This compound B Experimental Use A->B Transfer to Reaction C Solid Waste (e.g., residual solid) B->C D Liquid Waste (e.g., solutions) B->D E Contaminated Materials (e.g., gloves, wipes) B->E F Designated & Labeled Solid Waste Container C->F G Designated & Labeled Liquid Waste Container D->G E->F H Store in Satellite Accumulation Area F->H G->H I Arrange for Pickup by EH&S or Licensed Contractor H->I J Proper Disposal at a Certified Facility I->J

References

Safeguarding Your Research: A Guide to Handling N-Cbz-hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the handling and disposal of N-Cbz-hydroxy-L-proline. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of any chemical.[1][2] The following table summarizes the recommended PPE for handling this compound, based on standard laboratory procedures for similar solid chemical compounds.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or goggles.[3][4][5]Essential for protecting against accidental splashes or dust particles.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3][6]Inspect gloves for any damage before use and change them regularly to prevent cross-contamination.[3][6]
Body Protection Laboratory coat or coveralls.[1][3][7]Provides a barrier against spills and contamination of personal clothing.[1][3]
Respiratory Protection Not generally required under normal use with adequate ventilation.[4]A NIOSH/MSHA or European Standard EN 136 approved respirator should be used if dust is generated or if working in a poorly ventilated area.[4]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

The following workflow outlines the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing Begin Experiment Dissolving Dissolving Weighing->Dissolving Reaction Setup Reaction Setup Dissolving->Reaction Setup Decontaminate Workspace Decontaminate Workspace Reaction Setup->Decontaminate Workspace Experiment Complete Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow Regulations

Figure 1. Workflow for safe handling of this compound.

Experimental Protocol Details:

  • Preparation:

    • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to understand its specific hazards.

    • Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as detailed in the table above.

    • Prepare Workspace: Ensure the work area, such as a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.

  • Handling:

    • Weighing: When weighing the solid compound, minimize the creation of dust. Use a spatula and weigh the material on a tared weigh boat or paper.

    • Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Reaction Setup: Conduct all operations within a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.

  • Cleanup:

    • Decontaminate Workspace: Clean the work area with an appropriate solvent and wipe it down.

    • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

    • Wash Hands: Wash hands thoroughly with soap and water after handling the chemical and removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination.

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled, sealed waste container for non-hazardous chemical waste (unless otherwise specified by local regulations).Collect all solid waste, including contaminated weigh boats and paper, in a designated container.
Liquid Waste Labeled, sealed waste container for non-hazardous chemical waste (unless otherwise specified by local regulations).Collect all solutions containing this compound in a designated liquid waste container. Do not pour down the drain.[6][8]
Contaminated PPE Designated solid waste container.Dispose of used gloves and other contaminated disposable PPE in the appropriate solid waste stream.

Disposal Protocol:

  • Segregate Waste: Do not mix different types of chemical waste. Keep solid and liquid waste separate.

  • Label Containers: Clearly label all waste containers with the full chemical name and any associated hazards.

  • Follow Institutional Guidelines: Adhere to your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance. Waste material must be disposed of in accordance with national and local regulations.[8]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.